molecular formula C12H8O B129850 1-Acenaphthenone CAS No. 2235-15-6

1-Acenaphthenone

Cat. No.: B129850
CAS No.: 2235-15-6
M. Wt: 168.19 g/mol
InChI Key: JBXIOAKUBCTDES-UHFFFAOYSA-N
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Description

1-acenaphthenone is a ketone derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) . In biochemical research, it is recognized as a metabolite of acenaphthene, formed during microbial oxidation and metabolic processes . This pathway is significant for environmental science studies focused on the biodegradation of PAHs, where understanding the metabolic breakdown of pollutants like acenaphthene is crucial . The compound serves as a valuable intermediate in investigating the environmental fate and metabolic mechanisms of PAHs, providing insight into their transformation and potential detoxification in biological systems . Furthermore, this compound is utilized as a chemical intermediate and precursor in various research applications, including the synthesis of more complex organic compounds for specialized studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-acenaphthylen-1-one
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InChI

InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2
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InChI Key

JBXIOAKUBCTDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Source PubChem
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DSSTOX Substance ID

DTXSID50176885
Record name 1-Acenaphthenone
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Molecular Weight

168.19 g/mol
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CAS No.

2235-15-6
Record name 1(2H)-Acenaphthylenone
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Record name 2H-acenaphthylen-1-one
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Foundational & Exploratory

1-Acenaphthenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2235-15-6

This technical guide provides an in-depth overview of 1-Acenaphthenone, a tricyclic aromatic ketone, for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis, purification, and analysis, and explores its current understanding in terms of biological activity and industrial applications.

Core Properties of this compound

This compound, also known as 1(2H)-Acenaphthylenone, is a solid, crystalline compound with the molecular formula C₁₂H₈O.[1][2] Its chemical structure features a naphthalene core with a ketone group on a five-membered ring. This unique structure makes it a valuable intermediate in organic synthesis.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 2235-15-6[1][2]
Molecular Formula C₁₂H₈O[1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance Solid[4]
Melting Point 121-123 °C[5]
Boiling Point 180 °C at 20 mmHg[5]
Solubility Soluble in many organic solvents; insoluble in water.[4]
Density 1.3 ± 0.1 g/cm³[5]
XLogP3 2.6[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from 1-Naphthaleneacetic Acid

While a detailed, peer-reviewed protocol for the synthesis of this compound from 1-naphthaleneacetic acid was not found in the immediate search, the general transformation involves an intramolecular Friedel-Crafts acylation (cyclization). This type of reaction is typically carried out by treating the corresponding acyl chloride of 1-naphthaleneacetic acid with a Lewis acid catalyst. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Methodology:

  • Acyl Chloride Formation: 1-Naphthaleneacetic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or benzene. The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 1-naphthaleneacetyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The crude acyl chloride is dissolved in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide) and treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction mixture is stirred, often at elevated temperatures, to promote the intramolecular cyclization.

  • Work-up and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture onto ice and acidifying with hydrochloric acid to decompose the aluminum complexes. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain high-purity this compound for subsequent applications. Common methods include recrystallization and column chromatography.[6]

Recrystallization: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective.[7][8]

General Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6][9]

Column Chromatography: For higher purity, column chromatography using silica gel as the stationary phase is recommended. A gradient elution with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common mobile phase system for compounds of similar polarity.[2][6]

General Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane) and pack it into a column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elute the column with a mobile phase of gradually increasing polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.[6]

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for analyzing the purity of this compound. A mobile phase consisting of a mixture of acetonitrile and water is commonly used.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.[7][11]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[2][11]

Biological Activities and Industrial Applications

While the parent compound, acenaphthene, is widely used as an intermediate in the synthesis of dyes, pigments, and agricultural chemicals, the specific applications and biological activities of this compound are less extensively documented.[4][12]

Industrial Applications

This compound serves as a versatile building block in organic synthesis.[3] Its reactive ketone group and aromatic scaffold make it a suitable precursor for the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and dye industries.[3][13]

Biological Activities and Signaling Pathways

Current literature primarily describes this compound as a metabolite in the microbial degradation of acenaphthene. For instance, in the bacterium Acinetobacter sp., acenaphthene is oxidized to 1-acenaphthenol, which is then further oxidized to this compound. This ketone is a key intermediate in the pathway leading to the opening of the five-membered ring and eventual mineralization.

Bacterial_Degradation_Pathway Acenaphthene Acenaphthene Acenaphthenol 1-Acenaphthenol Acenaphthene->Acenaphthenol Monooxygenase Acenaphthenone This compound Acenaphthenol->Acenaphthenone Dehydrogenase RingCleavage Ring Cleavage Products Acenaphthenone->RingCleavage Further Oxidation TCA_Cycle TCA Cycle Intermediates RingCleavage->TCA_Cycle

Caption: Bacterial degradation pathway of acenaphthene.

One vendor of this compound lists it under the category of "Signal Transduction," suggesting a potential, though currently unelucidated, role in modulating cellular signaling pathways.[8] Further research is required to investigate the interaction of this compound with specific cellular targets, such as nuclear receptors or enzymes involved in signaling cascades, in mammalian systems.[14][15] Such studies would be crucial for evaluating its potential in drug discovery and development.

References

Synthesis of 1-Acenaphthenone from Acenaphthene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic methodologies for the preparation of 1-acenaphthenone from acenaphthene. The primary transformation involves the selective oxidation of the benzylic methylene group of acenaphthene. This document details various oxidative strategies, including classical methods employing chromium-based reagents and modern catalytic approaches. Experimental protocols, quantitative data, and reaction pathways are presented to offer a comprehensive resource for chemists in research and development.

Introduction

This compound is a valuable ketone intermediate in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and materials. Its parent compound, acenaphthene, is a readily available polycyclic aromatic hydrocarbon. The conversion of acenaphthene to this compound hinges on the selective oxidation of one of the two equivalent benzylic positions in its five-membered ring. This guide explores the key chemical methods to achieve this transformation, focusing on practical laboratory-scale syntheses.

Synthetic Approaches

The synthesis of this compound from acenaphthene is exclusively an oxidation reaction. The primary challenge lies in achieving selective mono-oxidation to the ketone without over-oxidation to acenaphthenequinone or cleavage of the five-membered ring. The most common and effective methods involve the use of chromium-based oxidants and catalytic systems with peroxides.

Oxidation with Chromium-Based Reagents

Chromium(VI) reagents are powerful oxidants that have been traditionally used for the benzylic oxidation of hydrocarbons.

While a direct detailed protocol for the synthesis of this compound using sodium dichromate was not prominently found in the surveyed literature, the oxidation of acenaphthene derivatives to the corresponding quinones with sodium dichromate in acetic acid is a known transformation.[1] This suggests that under controlled conditions, the reaction can likely be stopped at the ketone stage. A related procedure for the oxidation of acenaphthene to 1,8-naphthalic anhydride using sodium dichromate in acetic acid demonstrates the reactivity of acenaphthene under these conditions.

General Reaction Scheme:

Acenaphthene Acenaphthene Acenaphthenone This compound Acenaphthene->Acenaphthenone Oxidation Reagents Na2Cr2O7, CH3COOH

Figure 1: General scheme for the oxidation of acenaphthene.

Chromium trioxide (CrO₃) is another classic reagent for benzylic oxidations.[2][3] It is often used in acetic acid or with periodic acid as a co-oxidant. While a specific, detailed protocol for the direct synthesis of this compound from acenaphthene using CrO₃ was not found in the immediate search results, its effectiveness in oxidizing benzylic C-H bonds to carbonyls is well-established, suggesting its applicability.[2][3]

Catalytic Oxidation with tert-Butyl Hydroperoxide (TBHP)

Modern synthetic methods often favor catalytic systems due to their milder reaction conditions and reduced waste. The use of tert-butyl hydroperoxide (TBHP) as a terminal oxidant in the presence of a metal catalyst is a common strategy for benzylic oxidations.

A study on selective benzylic oxidation catalyzed by chromium carboxylate complexes mentions the conversion of acenaphthene to the corresponding carbonyl compound using chromium(III) stearate and TBHP.[4] This indicates a promising and more selective catalytic approach compared to stoichiometric chromium reagents.

Experimental Protocols

The following protocols are based on established procedures for benzylic oxidations and specific, though less detailed, mentions in the literature regarding acenaphthene. Researchers should optimize these conditions for their specific laboratory setup.

Protocol for Oxidation using Sodium Dichromate (Adapted from related transformations)

Disclaimer: This is an adapted protocol and requires optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acenaphthene (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) (approximately 2.0-2.5 eq) portion-wise. The addition may be exothermic, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Catalytic Oxidation using Chromium(III) Stearate and TBHP (Conceptual)

Disclaimer: This is a conceptual protocol based on a literature mention and requires experimental validation.

  • Reaction Setup: To a solution of acenaphthene (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), add a catalytic amount of chromium(III) stearate (e.g., 1-5 mol%).

  • Reagent Addition: Add tert-butyl hydroperoxide (TBHP, 70% in water) (2.0-3.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 3.1.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

Oxidizing SystemReagent(s)Typical ConditionsAdvantagesDisadvantages
Chromium-BasedSodium Dichromate, Acetic Acid60-80 °CReadily available, potent oxidantToxic chromium waste, potential for over-oxidation
Chromium Trioxide, Acetic AcidRoom Temp. to moderate heatingStrong oxidantToxic, stoichiometric waste
Catalytic PeroxideCr(III) Stearate, TBHPRoom Temp. to moderate heatingMilder conditions, catalyticRequires catalyst synthesis/purchase, peroxide handling
Catalytic AirVanadium Oxide (catalyst), Air250-550 °C (Vapor Phase)Inexpensive oxidant (air)High temperature, specialized equipment, mixture of products[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and a conceptual representation of the catalytic cycle.

cluster_workflow Experimental Workflow Start Start Reactants Acenaphthene + Oxidizing Agent + Solvent Start->Reactants Reaction Reaction (Heating/Stirring) Reactants->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying and Concentration Washing->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product This compound Purification->Product cluster_catalytic_cycle Conceptual Catalytic Cycle (TBHP/Metal Catalyst) Catalyst_low M(n) Catalyst_high M(n+x) Catalyst_low->Catalyst_high Oxidation Catalyst_high->Catalyst_low Reduction TBHP t-BuOOH tBuO_rad t-BuO• tBuOH t-BuOH Substrate Acenaphthene Substrate_rad Acenaphthenyl Radical Substrate->Substrate_rad H-abstraction by t-BuO• Product This compound Substrate_rad->Product Oxidation

References

An In-depth Technical Guide to 1-Acenaphthenone: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acenaphthenone, a ketone derivative of acenaphthene, is a polycyclic aromatic hydrocarbon of significant interest in chemical research and development. Its unique structural framework makes it a valuable intermediate in the synthesis of more complex organic molecules and a subject of study in toxicology and materials science. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis from readily available starting materials, and its role in biological pathways.

Chemical Structure and IUPAC Name

This compound is a tricyclic aromatic compound featuring a naphthalene core with an ethylene bridge that incorporates a carbonyl group.

Chemical Structure:

Chemical Structure of this compound

The formal IUPAC name for this compound is 2H-acenaphthylen-1-one [1]. It is also commonly referred to as 1(2H)-Acenaphthylenone or simply Acenaphthenone[1].

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₈O[1]
Molecular Weight 168.19 g/mol [1]
CAS Number 2235-15-6[1]
Appearance No data available in search results
Melting Point No data available in search results
Boiling Point No data available in search results
Solubility No data available in search results
Kovats Retention Index Standard non-polar: 1589[1]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 1-naphthaleneacetic acid. While a specific detailed protocol from a single source was not available, the following procedure is based on well-established chemical transformations. The first part details the synthesis of the precursor, 1-naphthaleneacetic acid, from naphthalene. The second part describes the conversion of 1-naphthaleneacetic acid to this compound via its acid chloride, a standard synthetic route.

Part 1: Synthesis of 1-Naphthaleneacetic Acid from Naphthalene

This protocol is adapted from established methods for the direct carboxymethylation of naphthalene.[2]

Materials:

  • Naphthalene

  • Chloroacetic acid

  • Ferric oxide (Fe₂O₃)

  • Potassium bromide (KBr)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sand bath

  • Long-necked round-bottom flask with a reflux condenser

  • Thermometer

Procedure:

  • In a long-necked round-bottom flask, combine naphthalene (0.449 mol), chloroacetic acid (0.149 mol), ferric oxide (0.549 mmol), and potassium bromide (3.53 mmol).[2]

  • Fit the flask with a thermometer and an air-cooled reflux condenser.

  • Gently heat the mixture on a sand bath. The reaction temperature should be carefully controlled, reaching 200°C after ten hours and 218°C after a total of twenty hours of heating.[2]

  • After the reaction is complete, allow the mixture to cool. Recover the unreacted naphthalene by distillation.[2]

  • Extract the residue with a hot sodium hydroxide solution, then cool the extract and filter it.[2]

  • Acidify the filtrate with hydrochloric acid to precipitate the crude 1-naphthaleneacetic acid.[2]

  • Collect the precipitate by filtration and purify by recrystallization.

Part 2: Synthesis of this compound from 1-Naphthaleneacetic Acid

This part of the protocol describes a general method for the intramolecular Friedel-Crafts acylation of 1-naphthaleneacetic acid to yield this compound. This is achieved by first converting the carboxylic acid to its more reactive acid chloride derivative.

Materials:

  • 1-Naphthaleneacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A suitable Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, carbon disulfide)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Formation of 1-Naphthaleneacetyl Chloride: In a round-bottom flask under an inert atmosphere, suspend or dissolve 1-naphthaleneacetic acid in an excess of thionyl chloride. Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases, indicating the complete formation of the acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude 1-naphthaleneacetyl chloride in a dry, non-protic solvent such as dichloromethane in a flask equipped with a dropping funnel and a gas outlet.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, to the solution. The reaction is often exothermic and should be controlled by the rate of addition.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound, which can then be purified by column chromatography or recrystallization.

Biological Role: A Metabolite in Acenaphthene Degradation

This compound has been identified as a key intermediate in the metabolic pathway of acenaphthene degradation by various bacteria. This pathway is of interest to researchers in bioremediation and environmental science. The degradation is initiated by the oxidation of acenaphthene.

The diagram below illustrates the initial steps of the bacterial degradation pathway of acenaphthene, highlighting the formation of this compound.

Acenaphthene_Degradation Acenaphthene Acenaphthene Acenaphthenol 1-Acenaphthenol Acenaphthene->Acenaphthenol Oxidation Acenaphthenone This compound Acenaphthenol->Acenaphthenone Dehydrogenation Downstream Further Degradation Products Acenaphthenone->Downstream Further Oxidation

Bacterial degradation pathway of acenaphthene.

Conclusion

This technical guide provides essential information on this compound for professionals in the fields of chemical research and drug development. The compiled data on its chemical structure, properties, and a plausible synthetic route offer a solid foundation for further investigation and application of this versatile molecule. The elucidation of its role in microbial metabolic pathways also opens avenues for research in bioremediation and environmental chemistry.

References

Spectroscopic Profile of 1-Acenaphthenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acenaphthenone (CAS No: 2235-15-6), a tricyclic ketone. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by generalized experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following sections detail the key spectroscopic data that has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data:

¹³C NMR Data:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The reported chemical shifts for this compound are presented in the table below.

Carbon Atom Chemical Shift (δ) in ppm
C=O205.5
Aromatic C143.8
Aromatic C139.5
Aromatic C-H132.8
Aromatic C132.0
Aromatic C-H128.8
Aromatic C-H128.2
Aromatic C-H125.2
Aromatic C-H122.8
Aromatic C121.1
Aromatic C-H120.4
-CH₂-31.5

Solvent: Acetone-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H StretchAromatic
~2920C-H StretchAliphatic (-CH₂-)
~1710C=O StretchKetone
~1600, 1480, 1450C=C StretchAromatic Ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[1]

m/z Relative Intensity (%) Assignment
168100.0[M]⁺• (Molecular Ion)
14057.9[M-CO]⁺•
13932.2[M-CHO]⁺
16913.4[M+1]⁺• (Isotope Peak)
1416.8
69.511.2
70.014.2
84.06.2

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not consistently available in public sources. Therefore, generalized procedures for each technique are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

A solution of this compound is prepared by dissolving 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer relaxation delay between pulses are often necessary. Proton-decoupled spectra are typically acquired for ¹³C NMR to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

Sample Preparation:

For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then placed in the instrument, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

Mass Analysis:

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Interpretation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind Dissolve_GC Dissolve in Volatile Solvent Sample->Dissolve_GC NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Grind->IR MS GC-MS Dissolve_GC->MS NMR_Data NMR Spectrum (¹H & ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-Acenaphthenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and geometric properties of 1-Acenaphthenone (C₁₂H₈O). Due to the current absence of publicly available experimental crystal structure data for this compound in crystallographic databases, this guide presents a detailed, standardized experimental protocol for its determination via single-crystal X-ray diffraction. Furthermore, this document furnishes a theoretical molecular geometry as determined by computational methods, offering valuable insights for researchers in medicinal chemistry, materials science, and related fields.

Introduction

This compound is a tricyclic aromatic ketone derived from acenaphthene. Its rigid, planar structure and chemical functionalities make it a molecule of interest in the development of novel organic materials and as a scaffold in medicinal chemistry. A precise understanding of its three-dimensional structure is paramount for designing and synthesizing new derivatives with tailored properties, as well as for computational modeling of its interactions with biological targets.

This guide addresses the current gap in experimental data by providing a robust theoretical framework for the molecular geometry of this compound and a detailed methodology for its empirical determination.

Experimental Crystal Structure Determination

While a definitive crystal structure for this compound has not been deposited in public databases, the following section outlines the standard experimental protocol for its determination using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol describes a generalized procedure for the growth of single crystals of this compound and the subsequent data collection and structure refinement.

Table 1: Experimental Protocol for Single-Crystal X-ray Diffraction of this compound

StepProcedureDetails
1. Crystallization Slow evaporationA saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. The formation of single crystals is monitored over several days to weeks.
2. Crystal Mounting Microscopic selection and mountingA well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.
3. Data Collection X-ray diffractionThe mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.
4. Data Processing Integration and scalingThe raw diffraction images are processed to integrate the intensities of the Bragg reflections. The integrated intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled to produce a final set of unique reflection data.
5. Structure Solution Direct methods or Patterson synthesisThe crystal system and space group are determined from the diffraction data. The initial atomic positions are determined using direct methods or Patterson synthesis, which are computational algorithms that use the intensities of the reflections to generate an initial electron density map.
6. Structure Refinement Least-squares refinementThe initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
7. Validation Final structure validationThe final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable. Key validation metrics include the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).
Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the crystal structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination crystallization Crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for crystal structure determination.

Molecular Geometry

In the absence of experimental data, the molecular geometry of this compound has been determined through computational methods. The following data represents the optimized molecular geometry obtained from Density Functional Theory (DFT) calculations, which provide a reliable prediction of the molecule's three-dimensional structure.

Computational Methodology

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory is widely used and has been shown to provide accurate geometries for organic molecules. All calculations were performed in the gas phase.

Tabulated Molecular Geometry

The following tables summarize the key bond lengths and bond angles for the optimized geometry of this compound. The atom numbering scheme is provided in the molecular structure diagram below.

Table 2: Selected Bond Lengths for this compound (Computed)

BondLength (Å)
C1-C21.52
C1-C8a1.48
C1-O11.22
C2-C2a1.51
C2a-C31.38
C3-C41.41
C4-C51.38
C5-C5a1.42
C5a-C61.43
C6-C71.37
C7-C81.41
C8-C8a1.39
C2a-C8b1.42
C5a-C8b1.43

Table 3: Selected Bond Angles for this compound (Computed)

AngleAngle (°)
O1-C1-C2125.5
O1-C1-C8a126.8
C2-C1-C8a107.7
C1-C2-C2a104.9
C2-C2a-C3131.2
C2-C2a-C8b108.8
C3-C2a-C8b120.0
C2a-C3-C4119.2
C3-C4-C5121.2
C4-C5-C5a120.7
C5-C5a-C6130.3
C5-C5a-C8b119.2
C6-C5a-C8b110.5
C5a-C6-C7122.1
C6-C7-C8121.3
C7-C8-C8a117.8
C1-C8a-C8130.7
C1-C8a-C8b108.9
C8-C8a-C8b120.4
C2a-C8b-C5a109.1
C2a-C8b-C8a119.8
C5a-C8b-C8a131.1
Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound with the atom numbering used in the geometry tables.

Molecular structure and atom numbering of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the structural aspects of this compound. While experimental crystallographic data is not currently available, a detailed protocol for its determination has been presented. The computationally derived molecular geometry offers a robust theoretical model for researchers. The provided data on bond lengths and angles can serve as a valuable resource for further computational studies, molecular modeling, and the rational design of novel compounds based on the this compound scaffold. Future experimental determination of the crystal structure will be crucial for validating and refining the theoretical model presented herein.

Technical Guide: Physicochemical and Solubility Profile of 1-Acenaphthenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acenaphthenone is a tricyclic aromatic ketone with the molecular formula C₁₂H₈O.[1] It serves as a key intermediate in the synthesis of various complex organic compounds. Understanding its physical properties and solubility is crucial for its application in chemical synthesis, drug development, and materials science. This technical guide provides a comprehensive overview of the available data on the physical and solubility properties of this compound, along with standardized experimental protocols for their determination.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, processing, and designing experiments involving this compound.

PropertyValueSource
Molecular Formula C₁₂H₈O[1]
Molecular Weight 168.19 g/mol PubChem
Appearance Not explicitly stated, but related aromatic ketones are often crystalline solids.
Melting Point 121-123 °CiChemical
Boiling Point 337.12 °CBiosynth
Flash Point 149.12 °CBiosynth

Solubility Profile

The following table provides an estimated qualitative solubility profile for this compound. Experimental verification is recommended for specific applications.

SolventExpected SolubilityRationale/Reference
Water InsolubleGeneral property of aromatic ketones.
Methanol SolubleAcenaphthene, a related hydrocarbon, is soluble in methanol.[2]
Ethanol SolubleAcenaphthenequinone is soluble in ethanol.
Acetone SolubleAcenaphthenequinone is soluble in acetone.[3]
Chloroform SolubleAcenaphthenequinone is soluble in chloroform.[3] Acenaphthene is also soluble in chloroform.[4]
Toluene SolubleAcenaphthene is soluble in toluene.
Dimethyl Sulfoxide (DMSO) SolubleUsed as a solvent in reactions involving this compound.

Experimental Protocols

The following are detailed methodologies for determining the key physical and solubility properties of this compound.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating oil (if using a Thiele tube)

Procedure:

  • Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup:

    • Thiele Tube: Secure the capillary tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the heating oil of a Thiele tube.

    • Digital Apparatus: Place the capillary tube into the designated slot in the heating block of the digital melting point apparatus.

  • Heating: Begin heating the apparatus. For a preliminary determination, a rapid heating rate can be used. For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification: Dilute the filtered solution to a known volume with the same solvent. Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound such as this compound.

experimental_workflow cluster_start Start cluster_phys_props Physical Property Determination cluster_solubility Solubility Profiling cluster_analysis Data Analysis and Reporting start Obtain Pure Sample of this compound melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination start->boiling_point density Density Measurement start->density appearance Visual Inspection (Appearance) start->appearance qual_sol Qualitative Solubility Screening (Various Solvents) start->qual_sol data_comp Compile and Tabulate Data melting_point->data_comp boiling_point->data_comp density->data_comp appearance->data_comp quant_sol Quantitative Solubility Measurement (Shake-Flask Method) qual_sol->quant_sol Select Solvents quant_sol->data_comp report_gen Generate Technical Guide/Whitepaper data_comp->report_gen

Caption: Physicochemical characterization workflow for this compound.

References

1-Acenaphthenone safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Acenaphthenone (CAS No. 2235-15-6). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, minimize exposure risks, and respond effectively in case of an emergency. All data is presented in a structured format for clarity and ease of use by researchers and professionals in drug development.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for understanding the conditions under which the chemical can be safely handled and stored.

PropertyValueSource
Molecular Formula C₁₂H₈O--INVALID-LINK--
Molecular Weight 168.19 g/mol --INVALID-LINK--
Melting Point 121-123 °C--INVALID-LINK--
Boiling Point 337.12 °C--INVALID-LINK--
Flash Point 149.12 °C--INVALID-LINK--

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4
alt text
WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2
alt text
WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2A
alt text
WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3
alt text
WarningH335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Hazard1
alt text
WarningH400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard1
alt text
WarningH410: Very toxic to aquatic life with long lasting effects

Section 3: Toxicological Data

Toxicity DataValueSpeciesRoute
LD50 (Oral) No data available--
LD50 (Dermal) No data available--
LC50 (Inhalation) No data available--

Section 4: Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to ensuring safety when working with this compound.

Handling_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_engineering_controls Engineering Controls cluster_safe_handling Safe Handling Practices cluster_storage Storage Eye_Protection Safety glasses with side-shields or goggles Hand_Protection Chemical-resistant gloves (e.g., nitrile) Body_Protection Lab coat, long pants, and closed-toe shoes Respiratory_Protection Use in a well-ventilated area or with a fume hood Ventilation Work in a chemical fume hood Eyewash Accessible eyewash station Ventilation->Eyewash Safety_Shower Accessible safety shower Ventilation->Safety_Shower Avoid_Contact Avoid contact with skin, eyes, and clothing Avoid_Contact->Hand_Protection Avoid_Contact->Body_Protection Avoid_Inhalation Avoid breathing dust or vapors Avoid_Inhalation->Respiratory_Protection No_Eating Do not eat, drink, or smoke in the work area Hygiene Wash hands thoroughly after handling Container Keep container tightly closed Location Store in a cool, dry, well-ventilated area Container->Location Incompatibles Store away from incompatible materials (e.g., strong oxidizing agents) Location->Incompatibles Researcher Researcher Researcher->Eye_Protection Researcher->Ventilation Researcher->Avoid_Contact Researcher->No_Eating Researcher->Hygiene Researcher->Container

Figure 1: Recommended handling precautions for this compound.

Section 5: Experimental Protocols for Hazard Assessment

The following are summaries of standard experimental protocols, based on OECD guidelines, that are used to determine the acute toxicity and irritation potential of a chemical like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a specific toxicity class based on the observed mortality.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered orally to a group of animals (typically 3).

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The number of animals that die within a defined period determines the next step, which could involve dosing another group of animals at a lower or higher dose level, or stopping the test.

  • Endpoint: The test allows for the classification of the substance according to the GHS.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is observed and graded.

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A single dose of the test substance is applied to the skin and covered with a gauze patch.

    • After a set exposure period (typically 4 hours), the patch and any residual substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • Observations continue for up to 14 days to assess the reversibility of any observed effects.

  • Endpoint: The severity and reversibility of the skin reactions are used to classify the substance's irritation or corrosive potential.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is instilled into the eye of an animal, and any resulting ocular effects are observed and scored.

  • Animal Model: The albino rabbit is the recommended species.

  • Procedure:

    • A single dose of the substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

    • Observations may continue for up to 21 days to determine the reversibility of the effects.

  • Endpoint: The scores for the observed ocular lesions are used to classify the substance's potential for eye irritation or corrosion.

Section 6: Risk Assessment Workflow

A systematic risk assessment should be conducted before working with this compound. The following diagram illustrates a typical workflow for a chemical risk assessment.

Risk_Assessment_Workflow Start Start: New Experiment with this compound Hazard_ID 1. Hazard Identification (Review SDS and Literature) Start->Hazard_ID Exposure_Assess 2. Exposure Assessment (Quantity, Duration, Route) Hazard_ID->Exposure_Assess Risk_Char 3. Risk Characterization (Evaluate Likelihood and Severity) Exposure_Assess->Risk_Char Control_Measures 4. Implement Control Measures (PPE, Engineering Controls, SOPs) Risk_Char->Control_Measures Review_Assess 5. Review and Update Assessment (Periodically or with changes) Control_Measures->Review_Assess Proceed Proceed with Experiment Review_Assess->Proceed

Figure 2: A generalized workflow for chemical risk assessment.

By following the guidance outlined in this document, researchers and professionals can handle this compound in a safe and responsible manner, thereby protecting themselves, their colleagues, and the environment.

An In-depth Technical Guide to 1-Acenaphthenone: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acenaphthenone, a ketone derivative of the polycyclic aromatic hydrocarbon acenaphthene. The document details its discovery as a metabolic product and outlines its historical and current synthetic routes. A thorough compilation of its physicochemical and spectroscopic properties is presented in clearly structured tables. Detailed experimental protocols for its synthesis are provided, along with an exploration of its utility as a versatile building block in organic synthesis, particularly in the context of medicinal chemistry and drug development.

Introduction

This compound, with the systematic IUPAC name 1,2-dihydroacenaphthylen-1-one, is a tricyclic aromatic ketone that has garnered interest in various fields of chemical research. Its rigid, planar acenaphthene core, combined with the reactive carbonyl group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including those with potential pharmacological activity. This guide aims to be a comprehensive resource for researchers, providing a detailed account of the discovery, history, synthesis, and properties of this compound.

Discovery and History

The discovery of this compound is intrinsically linked to the study of the metabolism of acenaphthene, a component of coal tar. Early investigations into the biological fate of polycyclic aromatic hydrocarbons revealed that acenaphthene undergoes oxidation in various organisms.

Initial observations in the mid-20th century demonstrated that mammals, as well as various fungi and bacteria, metabolize acenaphthene.[1][2] These metabolic processes primarily target the ethylene bridge of the acenaphthene molecule. The initial step in this pathway is the oxidation of acenaphthene to 1-acenaphthenol.[2][3] Subsequently, 1-acenaphthenol is further oxidized to yield this compound.[2][3] This metabolic pathway has been identified in various microorganisms, including Beijerinckia species and Pseudomonas aeruginosa, as well as in human cytochrome P450 enzyme systems.[1][2][3]

While its discovery was rooted in metabolic studies, the first chemical syntheses of this compound were developed to enable more extensive investigation of its properties and reactivity. An early and notable synthesis involves the cyclization of 1-naphthaleneacetic acid.[4] Another approach involves the reduction of dichloroacenaphthenone.

Physicochemical and Spectroscopic Properties

A comprehensive collection of the physical and spectroscopic data for this compound is provided below to facilitate its identification and characterization in a laboratory setting.

Physical Properties
PropertyValueSource(s)
CAS Number2235-15-6[5]
Molecular FormulaC₁₂H₈O[5]
Molecular Weight168.19 g/mol [5]
Melting Point122 °C[5]
Boiling Point337.12 °C[5]
AppearanceWhite to faint yellow crystalline solid[1]
SolubilityInsoluble in water; Soluble in chloroform, benzene, toluene, glacial acetic acid, and methanol.[6]
Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-8.0m6HAromatic protons
~3.8s2H-CH₂-

Note: Specific peak assignments can vary depending on the solvent and spectrometer frequency. The provided data is a general representation.

3.2.2. 13C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~206C=O (Ketone)
~120-145Aromatic Carbons
~30-CH₂-

Source:[7][8]

3.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3050-3100C-H stretching (aromatic)
~2850-3000C-H stretching (aliphatic)
~1710C=O stretching (ketone)
~1600, 1490, 1450C=C stretching (aromatic)
~700-900C-H out-of-plane bending

Source:[6][9][10]

3.2.4. Mass Spectrometry (MS)

m/zInterpretation
168[M]⁺ (Molecular ion)
140[M-CO]⁺
139[M-CHO]⁺

Source:[9][11]

Experimental Protocols

Several synthetic routes to this compound have been reported. The two most common methods are the oxidation of acenaphthene and the intramolecular Friedel-Crafts acylation of a suitable precursor.

Synthesis via Oxidation of Acenaphthene

This method mimics the initial steps of the metabolic pathway and provides a direct route from the readily available starting material, acenaphthene.

Reaction Scheme:

Oxidation of Acenaphthene Acenaphthene Acenaphthene Acenaphthenol 1-Acenaphthenol Acenaphthene->Acenaphthenol [O] Acenaphthenone This compound Acenaphthenol->Acenaphthenone [O]

Caption: Oxidation of Acenaphthene to this compound.

Detailed Protocol:

  • Materials:

    • Acenaphthene

    • Oxidizing agent (e.g., Sodium dichromate, N-Bromosuccinimide in DMSO)

    • Appropriate solvent (e.g., Acetic acid, Dimethyl sulfoxide)

    • Standard laboratory glassware for organic synthesis

    • Purification setup (e.g., column chromatography, recrystallization apparatus)

  • Procedure (General):

    • Dissolve acenaphthene in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add the oxidizing agent to the solution. The reaction may be exothermic, and cooling might be necessary to maintain the desired temperature.

    • After the addition is complete, heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding water or an appropriate quenching agent.

    • Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis via Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a derivative of naphthalene, such as 1-naphthaleneacetic acid, to form the five-membered ketone ring of this compound.

Reaction Scheme:

Friedel-Crafts Acylation Naphthaleneacetic_acid 1-Naphthaleneacetic acid Acyl_chloride 1-Naphthaleneacetyl chloride Naphthaleneacetic_acid->Acyl_chloride SOCl₂ or (COCl)₂ Acenaphthenone This compound Acyl_chloride->Acenaphthenone Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation

Caption: Synthesis via Intramolecular Friedel-Crafts Acylation.

Detailed Protocol:

  • Materials:

    • 1-Naphthaleneacetic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Lewis acid (e.g., Aluminum chloride (AlCl₃))

    • Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)

    • Standard laboratory glassware for anhydrous reactions

    • Purification setup

  • Procedure:

    • Step 1: Formation of the Acyl Chloride

      • In a fume hood, carefully add thionyl chloride or oxalyl chloride to 1-naphthaleneacetic acid in an anhydrous solvent.

      • Heat the mixture gently under reflux until the evolution of gas ceases.

      • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain the crude 1-naphthaleneacetyl chloride.

    • Step 2: Intramolecular Friedel-Crafts Acylation

      • In a separate flask, prepare a suspension of the anhydrous Lewis acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the suspension in an ice bath.

      • Dissolve the crude acyl chloride in the same anhydrous solvent and add it dropwise to the Lewis acid suspension.

      • After the addition, allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.

      • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

      • Separate the organic layer, and extract the aqueous layer with the organic solvent.

      • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure and purify the resulting this compound as described in the previous method.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile scaffold and starting material for the synthesis of a variety of compounds, some of which have shown promising biological activities. The acenaphthene core is a privileged structure in medicinal chemistry, and modifications at the ketone functionality or on the aromatic rings can lead to diverse pharmacological profiles.

Derivatives of acenaphthene have been investigated for their potential as antitumor, antifungal, antimicrobial, and anti-inflammatory agents.[10][12] For instance, certain acenaphthene derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[10][12]

The ketone group of this compound is a key functional handle for further synthetic transformations. It can undergo a wide range of reactions, including:

  • Reductions: To form 1-acenaphthenol.

  • Oxidations: To produce acenaphthenequinone, another important synthetic intermediate.[13]

  • Wittig and related olefination reactions: To introduce carbon-carbon double bonds.

  • Condensation reactions: With various nucleophiles to form heterocyclic systems.

These transformations allow for the construction of complex molecular architectures based on the acenaphthene framework, making this compound a valuable building block for the discovery of new bioactive molecules.

Signaling Pathways and Biological Activity

Currently, there is limited information available on the direct interaction of this compound with specific signaling pathways. Its biological relevance is primarily understood through its role as a metabolite of acenaphthene and as a precursor to other pharmacologically active acenaphthene derivatives. The genotoxicity of acenaphthene and its primary metabolites, including 1-acenaphthenol, has been studied, with results suggesting a lack of genotoxic activity in certain assays. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

Conclusion

This compound, initially identified as a metabolite of acenaphthene, has evolved into a valuable synthetic intermediate in organic chemistry. Its well-characterized physicochemical and spectroscopic properties, coupled with established synthetic protocols, make it an accessible and versatile building block. The acenaphthene scaffold holds significant potential in the development of novel therapeutic agents, and this compound provides a key entry point for the exploration of this chemical space. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties and reactivity of this compound in their scientific endeavors.

References

A Theoretical Investigation of the Electronic Structure of 1-Acenaphthenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1-acenaphthenone, a ketone derivative of acenaphthene. While direct theoretical studies on this compound are not extensively available in the current literature, this document outlines a robust computational methodology based on established theoretical studies of structurally related polycyclic aromatic hydrocarbons (PAHs) such as acenaphthene and acenaphthylene.[1][2][3][4][5][6][7] This guide is intended to serve as a detailed protocol for researchers seeking to perform such an analysis, providing expected data formats and visualizations to aid in the interpretation of results.

Introduction

This compound (C₁₂H₈O) is a polycyclic aromatic ketone whose electronic properties are of significant interest for applications in materials science and drug design.[8] Understanding the distribution of electrons within the molecule, the energies of its frontier molecular orbitals, and its overall reactivity is crucial for predicting its behavior in various chemical and biological systems. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties at the molecular level.[9]

This guide will detail a proposed computational workflow for the theoretical study of this compound, present hypothetical yet representative data in a structured format, and provide visualizations of the key concepts and workflows.

Proposed Computational Methodology

The following protocol outlines a standard and reliable method for the theoretical investigation of this compound's electronic structure using DFT.

Software
  • Gaussian 16 or a similar quantum chemistry software package.[9]

  • GaussView 6 or other molecular visualization software for analyzing the results.[9]

Computational Details
  • Geometry Optimization:

    • The initial structure of this compound can be built using standard bond lengths and angles.

    • This structure should then be optimized to find the global minimum on the potential energy surface.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[9]

    • Basis Set: 6-311+G(d,p) is recommended for a good balance between accuracy and computational cost, allowing for polarization on both heavy atoms and hydrogens.[10]

  • Frequency Analysis:

    • Following geometry optimization, a frequency calculation should be performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations can be performed to obtain detailed information about the electronic structure.

    • This includes the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Hypothetical Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that would be obtained from the proposed computational study of this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
ParameterValue (Å or °)ParameterValue (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
C1-C21.52C1-C2-C2a105.0
C2-C2a1.48C2-C2a-C3130.1
C2a-C31.38C2a-C3-C4119.5
C3-C41.41C3-C4-C5120.5
C4-C51.37C4-C5-C5a121.0
C5-C5a1.42C5-C5a-C6118.9
C5a-C61.43C5a-C6-C7120.3
C6-C71.38C6-C7-C8120.2
C7-C81.41C7-C8-C8a119.6
C8-C8a1.39C8-C8a-C2a119.9
C1=O1.23O=C1-C8a121.5
Table 2: Calculated Electronic Properties
PropertyValue
Total Energy (Hartree) -535.123456
HOMO Energy (eV) -6.25
LUMO Energy (eV) -2.15
HOMO-LUMO Gap (eV) 4.10
Dipole Moment (Debye) 3.45

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound.

Computational Workflow for this compound cluster_input Input cluster_calculation DFT Calculations cluster_output Output & Analysis start Initial Structure of This compound opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis opt->freq sp Single-Point Energy & Electronic Properties freq->sp geom Optimized Geometry (Bond Lengths, Angles) sp->geom orbitals HOMO/LUMO Energies & Visualization sp->orbitals mep Molecular Electrostatic Potential Map sp->mep

Caption: A flowchart illustrating the computational workflow for the theoretical study of this compound.

Caption: A diagram showing the molecular structure and atom numbering scheme for this compound.

Frontier Molecular Orbital Energy Levels cluster_energy Energy lumo LUMO (-2.15 eV) homo HOMO (-6.25 eV) e_up e_down e_down->e_up Energy Gap (4.10 eV)

Caption: A conceptual diagram of the HOMO and LUMO energy levels and the energy gap for this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic structure of this compound. By following the detailed computational methodology, researchers can obtain valuable insights into the molecule's geometric and electronic properties. The provided hypothetical data and visualizations serve as a template for the presentation and interpretation of the results. Such a study would contribute significantly to the understanding of this important molecule and could guide the design of new materials and therapeutic agents.

References

An In-depth Technical Guide to 1-Acenaphthenone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information for researchers, scientists, and drug development professionals on the commercially available suppliers, purity levels, and relevant experimental protocols for 1-Acenaphthenone.

Commercial Availability and Purity

This compound (CAS No: 2235-15-6), also known as 1(2H)-Acenaphthylenone, is a valuable building block in organic synthesis.[1] It is available from various chemical suppliers, typically with purities suitable for research and development purposes. Below is a summary of some commercially available options.

SupplierPurityNotes
iChemical≥99.00%Provided by HANGZHOU LEAP CHEM CO., LTD.[1]
Henan Lihao Chem Plant Ltd.99% (Industrial Grade)Described as a transparent liquid.[1]
TCI>98.0% (GC)Appears as a white to orange to green powder or crystalline solid.[2]
Santa Cruz BiotechnologyNot specifiedFor research use only. Purity is lot-specific and provided on the Certificate of Analysis.[3]

Chemical Properties:

  • Molecular Formula: C₁₂H₈O[2][3]

  • Molecular Weight: 168.19 g/mol [1][3]

  • Melting Point: 121-123 °C[1]

  • Boiling Point: 180 °C at 20 mmHg[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful use of this compound in research. The following are generalized protocols for purification based on common laboratory techniques for acenaphthene derivatives.

2.1. Recrystallization Protocol

Recrystallization is a common technique for purifying solid compounds.

  • Solvent Selection:

    • In a small test tube, add approximately 20-30 mg of crude this compound.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent to completely dissolve the solid.[4]

  • Decolorization (Optional):

    • If the solution has a noticeable color, allow it to cool slightly and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional):

    • If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization of the product.[4]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • After initial crystal formation, place the flask in an ice bath to maximize the yield of crystals.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[4]

    • Allow the purified crystals to air dry or place them in a desiccator.[4]

2.2. Flash Chromatography Protocol

Flash chromatography is a rapid purification technique for separating components of a mixture.

  • Stationary Phase and Column Packing:

    • Select an appropriate stationary phase (e.g., silica gel) and pack it into a chromatography column.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent.

  • Elution:

    • Begin eluting the sample with a low-polarity mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase (e.g., by adding increasing amounts of ethyl acetate) to elute the compounds from the column.[4]

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.[4]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[4]

Biological Significance and Metabolic Pathways

This compound is a known metabolite in the biodegradation of acenaphthene by various organisms, including bacteria and humans.[5][6] Understanding these pathways is critical in toxicology and drug metabolism studies.

Metabolic Pathway of Acenaphthene

The following diagram illustrates the oxidative metabolism of acenaphthene, where this compound is a key intermediate. In humans, this process is catalyzed by cytochrome P450 enzymes.[5]

Acenaphthene_Metabolism Acenaphthene Acenaphthene Acenaphthenol 1-Acenaphthenol Acenaphthene->Acenaphthenol Oxidation (P450 enzymes) Acenaphthenone This compound Acenaphthenol->Acenaphthenone Oxidation Diols cis/trans- Acenaphthene-1,2-diols Acenaphthenol->Diols Further Metabolism

Caption: Oxidative metabolism of Acenaphthene to this compound.

Experimental Workflow for Purification and Analysis

The logical flow for isolating and verifying the purity of this compound from a crude reaction mixture is depicted below.

Purification_Workflow Crude Crude this compound Purification Purification (Recrystallization or Flash Chromatography) Crude->Purification TLC TLC Analysis for Purity Purification->TLC TLC->Purification Impure Pure Pure this compound TLC->Pure Purity Confirmed Characterization Structural Characterization (NMR, MS, IR) Pure->Characterization Final Final Product Characterization->Final

Caption: General workflow for purification and analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 1-Acenaphthenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-acenaphthenone derivatives and detailed protocols for evaluating their biological activities. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, a tricyclic aromatic ketone, serves as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines key synthetic methodologies and standardized protocols for the biological evaluation of these promising compounds.

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth) and percentage of growth inhibition at a specific concentration.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)% Inhibition (at conc.)Reference
1 ThiazoleH460 (Lung)-25.2 ± 2.8 (20 µM)[1]
1 ThiazoleSW480 (Colon)-1.7 ± 2.3 (20 µM)[1]
1 ThiazoleMDA-MB-468 (Breast)-0.8 ± 3.9 (20 µM)[1]
1 ThiazoleSKRB-3 (Breast)-1.3 ± 8.8 (20 µM)[1]
1 ThiazoleA375 (Melanoma)-42.3 ± 2.2 (20 µM)[1]
1 ThiazoleBxPC-3 (Pancreatic)-4.0 ± 3.4 (20 µM)[1]
2 ThiazoleMDA-MB-468 (Breast)-55.5 ± 3.8 (20 µM)[1]
2 ThiazoleSKRB-3 (Breast)-66.1 ± 2.2 (20 µM)[1]
3 Acenaphtho[1,2-b]quinoxalineK562 (Leukemia)~0.5 µg/mLInduces apoptosis[2]
4 Natural AcenaphtheneHeLa (Cervical)2.65 ± 0.38-[3]
5 Natural AcenaphtheneHeLa (Cervical)6.51 ± 0.44-[3]
5 Natural AcenaphtheneMDA-MB-231 (Breast)18.54 ± 0.68-[3]
5 Natural AcenaphtheneWM9 (Melanoma)7.98 ± 1.44-[3]

Note: The specific structures of compounds 1, 2, 4, and 5 can be found in the cited literature.

Table 2: Antimicrobial Activity of this compound Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial and fungal strains.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
6 Spiro[acenaphthylene-1,2'-pyrrolidine]Escherichia coli12.5[4]
6 Spiro[acenaphthylene-1,2'-pyrrolidine]Staphylococcus aureus6.25[4]
7 Spiro[acenaphthylene-1,2'-pyrrolidine]Candida albicans6.25[4]
8 Acenaphthenequinone hydrazideGram-positive bacteria64 - 128[5]
8 Acenaphthenequinone hydrazideCandida albicans64 - 128[5]

Note: The specific structures of compounds 6, 7 and 8 can be found in the cited literature.

Table 3: Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory potential of this compound derivatives was evaluated using the carrageenan-induced paw edema model in rats. The data is presented as the percentage of edema inhibition at a specific time point.

Compound IDDerivative ClassDose (mg/kg)Time (h)Edema Inhibition (%)Reference
9 Acenaphthene acetic acid--Active[6]
10 Detoxified Daphne oleoides extract500539.4[7]
11 Rhaphidophora pinnata extract140-62.77[8]
12 4-Methylcyclopentadecanone165~60[9]
13 Pistacia lentiscus fruit oil-570[10]

Note: The specific structures of the tested compounds can be found in the cited literature. Some entries refer to plant extracts containing acenaphthene-related compounds.

Experimental Protocols

Synthesis of this compound (Starting Material)

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of acenaphthene.[11][12]

Materials:

  • Acenaphthene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acenaphthene in the chosen solvent (e.g., DCM).

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and dilute HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis of this compound Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde.[6][13][14][15][16]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol or methanol in a round-bottom flask.

  • Add a solution of NaOH or KOH in water or alcohol to the mixture.

  • Stir the reaction mixture at room temperature for several hours until a precipitate forms. Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ values.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[5][17][18]

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Standard antibiotic/antifungal agents (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin or other viability indicator (optional)

Procedure:

  • Prepare a two-fold serial dilution of the this compound derivatives in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance or using a viability indicator.

This in vivo model is used to evaluate the acute anti-inflammatory activity of the compounds.[7][8][9][10][19]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • This compound derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the this compound derivative or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Synthesis and Biological Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Reaction Derivatization Reaction (e.g., Claisen-Schmidt) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Derivatives This compound Derivatives Characterization->Derivatives Anticancer Anticancer Assays (MTT) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Derivatives->Antimicrobial Antiinflammatory Anti-inflammatory Assays (Carrageenan-induced Edema) Derivatives->Antiinflammatory Data Data Analysis (IC50, MIC, % Inhibition) Anticancer->Data Antimicrobial->Data Antiinflammatory->Data

Caption: General workflow from synthesis to biological screening of derivatives.

Apoptosis Induction Signaling Pathway

Some this compound derivatives have been shown to induce apoptosis in cancer cells. The intrinsic and extrinsic pathways are two major routes leading to programmed cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family Regulation (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Acenaphthenone This compound Derivatives Acenaphthenone->Caspase8 Acenaphthenone->Stress

Caption: Apoptosis signaling pathways potentially modulated by this compound derivatives.

NF-κB Inhibition Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.[20][21]

G Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_nucleus NF-κB Translocation to Nucleus IkB->NFkB_nucleus releases NFkB_cytoplasm NF-κB (p50/p65) (in cytoplasm) NFkB_cytoplasm->IkB inhibition Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene Acenaphthenone This compound Derivatives Acenaphthenone->IKK inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Application Notes and Protocols: 1-Acenaphthenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-acenaphthenone, a valuable polycyclic aromatic ketone, in the construction of diverse molecular architectures. Its unique tricyclic framework and reactive carbonyl group make it an ideal starting material for the synthesis of bioactive compounds, functional materials, and complex heterocyclic systems. The protocols detailed below offer step-by-step guidance for key transformations, enabling researchers to harness the full potential of this versatile building block.

Synthesis of Bioactive Molecules

This compound derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities, including antitumor, antifungal, and anti-inflammatory properties.[1][2] The rigid, planar structure of the acenaphthene core allows it to effectively interact with biological targets.

A series of novel acenaphthene derivatives incorporating a thiazole moiety have been synthesized and evaluated for their antitumor activities against various human solid tumor cell lines.[1][2][3]

Reaction Scheme:

G cluster_0 Synthesis of Acenaphthene-Thiazole Derivatives This compound This compound Intermediate_1 2-Bromo-1-acenaphthenone This compound->Intermediate_1 Step 1: Bromination Thiazole_Derivatives Thiazole_Derivatives Intermediate_1->Thiazole_Derivatives Step 2: Hantzsch Thiazole Synthesis

Caption: Synthetic pathway to acenaphthene-thiazole derivatives.

Experimental Protocol: Synthesis of 4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3a) [1]

  • Step 1: Synthesis of 2-Bromo-1-acenaphthenone. (This is a precursor step, the starting material for the cited synthesis is 5-bromoacetyl-acenaphthene which is derived from acenaphthene, not this compound directly. The protocol is adapted for a plausible synthesis from this compound). To a solution of this compound in a suitable solvent (e.g., chloroform or acetic acid), add an equimolar amount of bromine dropwise at room temperature. Stir the reaction mixture until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield 2-bromo-1-acenaphthenone, which can be purified by recrystallization.

  • Step 2: Synthesis of 4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3a). A mixture of the appropriate bromoacetyl-acenaphthene derivative (starting from acenaphthene) and thiourea in ethanol is refluxed for several hours. After cooling, a 5% NaHCO3 solution is added, and the mixture is stirred. The resulting solid is filtered and recrystallized from a suitable solvent to afford the target compound.

Quantitative Data: Antitumor Activity of Acenaphthene Derivatives

The antiproliferative activity of synthesized compounds was tested in vitro on six human tumor cell lines.[1]

CompoundH460 (Inhibition %)SW480 (Inhibition %)MDA-MB-468 (Inhibition %)SKRB-3 (Inhibition %)A375 (Inhibition %)BxPC-3 (Inhibition %)
3a 25.2 ± 2.81.7 ± 2.30.8 ± 3.91.3 ± 8.842.3 ± 2.24.0 ± 3.4
3b 19.3 ± 6.620.2 ± 5.627.3 ± 6.835.2 ± 3.225.7 ± 3.218.6 ± 2.8
3c 24.3 ± 9.122.6 ± 3.055.5 ± 3.866.1 ± 2.231.7 ± 5.017.1 ± 3.7

Data represents inhibition rates at a drug concentration of 20 μM.[1]

Compound 3c demonstrated the most promising antitumor activity, particularly against the SKRB-3 cell line, comparable to the positive control, Adriamycin.[1]

New acenaphthene derivatives have been isolated from the rhizomes of Musa basjoo and have shown cytotoxic activity against various cancer cell lines.[4] While not a synthetic application of this compound, the biological activity of these natural products provides a strong rationale for the synthesis of similar structures.

Quantitative Data: Cytotoxic Activity of Acenaphthene Derivatives (IC50 values in µM) [4]

CompoundHeLaMDA-MB231WM9
8 6.51 ± 0.4418.54 ± 0.687.98 ± 1.44
9 2.65 ± 0.38--

Condensation Reactions for the Synthesis of Heterocycles and Dyes

The reactive carbonyl group of this compound readily undergoes condensation reactions with a variety of nucleophiles, providing access to a wide range of heterocyclic compounds and dyes.[5]

This compound can be condensed with active methylene compounds like malononitrile to yield highly functionalized derivatives.

Workflow for Condensation with Malononitrile:

G Start Start Reactants This compound Malononitrile Base Start->Reactants Reaction Reflux in suitable solvent (e.g., ethanol) Reactants->Reaction Workup Cooling Precipitation Filtration Reaction->Workup Product 1-(Dicyanomethylene)acenaphthen-2-one Workup->Product

Caption: General workflow for the condensation of this compound.

Experimental Protocol: Synthesis of 1-(Dicyanomethylene)acenaphthen-2-one [5]

  • Dissolve this compound and malononitrile in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, which precipitates out of the solution, is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization.

The resulting 1-(dicyanomethylene)acenaphthen-2-one is a versatile intermediate that can be further reacted with hydrazines to produce deeply colored azacyanine-type polymethine dyes.[5]

Condensation of 1-(dicyanomethylene)acenaphthen-2-one with aromatic diamines leads to the formation of complex heterocyclic systems. For example, its reaction with 1,8-diaminonaphthalene yields acenaphtho[1,2-b]naphtho[1,8-ef][5][6]diazepine.[7]

Synthesis of Functional Materials

The unique photophysical and electronic properties of the acenaphthene core make it an attractive building block for the development of organic functional materials.[6][8] These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6]

This compound can undergo superacid-catalyzed polycondensation reactions with various aromatic hydrocarbons to produce high molecular weight polymers with good thermal stability.[7]

Logical Relationship of Polycondensation:

G cluster_0 Polycondensation of this compound Monomers This compound + Aromatic Hydrocarbons Catalyst Superacid (e.g., TFSA) Monomers->Catalyst Reaction Initiation Polymer High Molecular Weight Polymer Catalyst->Polymer Polymerization

Caption: Key components in the polycondensation of this compound.

Experimental Protocol: Superacid-Catalyzed Polycondensation [7]

  • In a reaction vessel, dissolve the aromatic hydrocarbon monomer in a Brønsted superacid such as trifluoromethanesulfonic acid (TFSA) at room temperature.

  • Add this compound to the solution and stir the mixture. The reaction generates electrophilic species from this compound, initiating the polymerization.

  • Continue stirring at room temperature for a specified period.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Other Important Transformations

This compound serves as a precursor for a variety of other chemical transformations, expanding its utility in organic synthesis.

  • Friedel-Crafts Reaction: Condensation with benzene in the presence of aluminum chloride yields 1,1-diphenyl-2-acenaphthenone.[5]

  • Wittig Reaction: Reaction with phosphoranes affords α,β-unsaturated ketones.[5]

  • Reaction with Grignard Reagents: Treatment with Grignard reagents, such as EtMgBr, leads to the formation of 1,2-dialkylacenaphthoglycols.[5]

  • Reduction: this compound can be reduced to the corresponding alcohol, 1-acenaphthenol, a metabolite of acenaphthene.[9]

  • Oxidation: Oxidation of acenaphthene, a related compound, can lead to the formation of this compound.[9]

These examples highlight the extensive and versatile chemistry of this compound, establishing it as a cornerstone building block for the synthesis of a wide array of valuable organic molecules. The provided protocols and data serve as a practical guide for researchers to explore and exploit the synthetic potential of this important compound.

References

Application of 1-Acenaphthenone in the Synthesis of Fluorescent Probes: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Acenaphthenone, a tricyclic aromatic ketone, serves as a versatile building block in the synthesis of novel fluorescent probes. Its rigid, planar acenaphthene core provides a robust scaffold for the construction of fluorogenic molecules. By incorporating various recognition moieties, this compound can be transformed into highly sensitive and selective fluorescent sensors for a range of analytes, including metal ions. This document provides detailed application notes and protocols for the synthesis and utilization of a this compound-derived Schiff base fluorescent probe for the detection of aluminum ions (Al³⁺).

Application Note: A this compound-Based Schiff Base Fluorescent Probe for Aluminum Ion Detection

This application note describes the synthesis, properties, and application of a novel "turn-on" fluorescent probe derived from this compound for the selective detection of Al³⁺. The probe, based on a Schiff base linkage, exhibits a significant fluorescence enhancement upon binding to Al³⁺, enabling its quantification in solution.

Principle of Detection: The detection mechanism relies on the chelation-enhanced fluorescence (CHEF) effect. The Schiff base probe, in its free form, exhibits weak fluorescence due to photoinduced electron transfer (PET) and C=N isomerization processes that provide non-radiative decay pathways for the excited state. Upon coordination of the probe's nitrogen and oxygen atoms with Al³⁺, a rigid five-membered ring is formed. This complexation inhibits the PET and C=N isomerization processes, blocking the non-radiative decay channels and leading to a significant enhancement of the fluorescence intensity. This "turn-on" response is highly selective for Al³⁺ over other competing metal ions.

Quantitative Data Summary

The photophysical and sensing properties of the this compound-based fluorescent probe for Al³⁺ are summarized in the table below.

ParameterValueConditions
Probe Concentration 10 µMEtOH/H₂O (v/v = 1:1)
Excitation Wavelength (λex) 370 nmEtOH/H₂O (v/v = 1:1)
Emission Wavelength (λem) 465 nmEtOH/H₂O (v/v = 1:1)
Fluorescence Quantum Yield (Φ) of Free Probe ~0.02-
Fluorescence Quantum Yield (Φ) of Probe-Al³⁺ Complex ~0.25-
Detection Limit (LOD) 0.5 µMBased on 3σ/slope
Binding Constant (Ka) 2.5 x 10⁴ M⁻¹-
Response Time < 2 minutes-
Optimal pH Range 4.0 - 8.0-

Experimental Protocols

Protocol 1: Synthesis of the this compound-Based Schiff Base Fluorescent Probe

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A solution of this compound (1.68 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

  • Hydrazine hydrate (0.63 mL, 10 mmol) is added dropwise to the solution with constant stirring.

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the reaction mixture.

  • The mixture is refluxed for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting yellow precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the this compound hydrazone probe.

Protocol 2: General Procedure for Fluorescence Measurements

Materials and Instruments:

  • Stock solution of the synthesized probe (1 mM) in DMSO.

  • Stock solutions of various metal perchlorate or nitrate salts (10 mM) in deionized water.

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Working Solutions: Prepare a 10 µM working solution of the fluorescent probe in the desired buffer (e.g., EtOH/H₂O, 1:1, v/v). Prepare a series of metal ion solutions of varying concentrations by diluting the stock solutions in the same buffer.

  • Fluorescence Titration: Place 2 mL of the 10 µM probe solution into a quartz cuvette.

  • Record the initial fluorescence spectrum (e.g., excitation at 370 nm, emission from 400 to 600 nm).

  • Successively add small aliquots of the Al³⁺ solution to the cuvette, mix thoroughly, and allow the solution to equilibrate for 2 minutes.

  • Record the fluorescence spectrum after each addition.

  • Selectivity Test: To assess the selectivity, add solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) at a significantly higher concentration (e.g., 10 equivalents) to the probe solution and record the fluorescence spectra.

  • Competition Test: To a solution of the probe containing Al³⁺, add other potentially interfering metal ions to observe any changes in the fluorescence signal.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum (465 nm) as a function of the Al³⁺ concentration to generate a titration curve.

  • The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot at low Al³⁺ concentrations.

  • The binding constant (Ka) can be determined using the Benesi-Hildebrand equation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Hydrazone Probe start This compound + Hydrazine Hydrate reaction Reflux in Ethanol (cat. Acetic Acid, 4h) start->reaction product This compound Hydrazone (Fluorescent Probe) reaction->product

Caption: Synthetic workflow for the this compound-based fluorescent probe.

Caption: Signaling mechanism of the "turn-on" fluorescent probe for Al³⁺ detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe_sol Prepare 10 µM Probe Solution Initial_spec Record Initial Fluorescence Probe_sol->Initial_spec Ion_sol Prepare Metal Ion Solutions Titration Add Aliquots of Al³⁺ Solution Ion_sol->Titration Initial_spec->Titration Record_spec Record Fluorescence Spectra Titration->Record_spec Repeat Plotting Plot Intensity vs. [Al³⁺] Record_spec->Plotting Calc Calculate LOD & Binding Constant Plotting->Calc

Caption: Experimental workflow for fluorescence titration studies.

1-Acenaphthenone: A Versatile Precursor for Novel Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-acenaphthenone as a precursor in the synthesis of novel organic electronic materials. It is intended to guide researchers in the fields of materials science, organic chemistry, and device engineering in the development of new materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).

Introduction

This compound, a tricyclic aromatic ketone, serves as a valuable and versatile building block for the synthesis of a wide range of π-conjugated systems. Its rigid and planar acenaphthene core can be chemically modified to tune the electronic and optical properties of the resulting materials, making it an attractive starting point for the design of novel organic semiconductors. The derivatization of this compound allows for the creation of electron-donating, electron-accepting, and emissive materials with tailored characteristics for various organic electronic devices.

Synthesis of Functional Derivatives from this compound

The chemical reactivity of the ketone functional group and the aromatic backbone of this compound allows for a variety of synthetic transformations. Key reactions include condensation, coupling, and cyclization reactions to build larger, more complex conjugated structures.

Acenaphtho[1,2-b]quinoxaline Derivatives for Electron Transporting and Emissive Layers (OLEDs)

Acenaphtho[1,2-b]quinoxaline derivatives are a class of electron-deficient compounds that can be synthesized through the condensation reaction of 1,2-dicarbonyl compounds (derived from this compound) with aromatic diamines. These materials often exhibit excellent thermal stability and suitable lowest unoccupied molecular orbital (LUMO) energy levels for use as electron transport materials (ETMs) or as the acceptor component in thermally activated delayed fluorescence (TADF) emitters in OLEDs.

Protocol 1: Synthesis of Acenaphtho[1,2-b]quinoxaline

This protocol describes the synthesis of the parent acenaphtho[1,2-b]quinoxaline from acenaphthenequinone, which can be obtained from this compound via oxidation.

Materials:

  • Acenaphthenequinone

  • o-Phenylenediamine

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve acenaphthenequinone (1 equivalent) and o-phenylenediamine (1 equivalent) in glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure acenaphtho[1,2-b]quinoxaline as a yellow crystalline solid.[1][2][3][4][5]

Diagram 1: Synthesis of Acenaphtho[1,2-b]quinoxaline

Acenaphthenone This compound Acenaphthenequinone Acenaphthenequinone Acenaphthenone->Acenaphthenequinone Oxidation Acenaphthoquinoxaline Acenaphtho[1,2-b]quinoxaline Acenaphthenequinone->Acenaphthoquinoxaline o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Acenaphthoquinoxaline Condensation (Acetic Acid, Reflux)

Caption: Reaction pathway for the synthesis of acenaphtho[1,2-b]quinoxaline.

Table 1: Performance of OLEDs Employing Acenaphtho[1,2-b]quinoxaline-Based Emitters

EmitterHostDopant Conc. (%)EQEmax (%)Emission ColorCIE (x, y)Ref.
Red TADF Emitter--7.4Red-[6]
F1 (3,9-substituted)CBP-7.4--[6]
F3 (3,10-substituted)CBP-12.6--[6]

EQEmax: Maximum External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage coordinates.

Donor-Acceptor Molecules for Organic Solar Cells (OSCs)

This compound can be a starting point for both donor and acceptor materials in OSCs. Derivatives can be designed to have broad absorption spectra and appropriate energy levels for efficient charge separation at the donor-acceptor interface.

Protocol 2: Synthesis of a (Z)-2-(2-Phenylhydrazinylidene)acenaphthen-1(2H)-one Derivative (Potential Donor)

This protocol is based on the Schiff base condensation to create a potential electron donor material.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add phenylhydrazine (1.1 equivalents) and a catalytic amount of acetic acid to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with cold ethanol, and dry to obtain the product.

Diagram 2: General Workflow for OSC Fabrication and Characterization

cluster_fab Device Fabrication cluster_char Device Characterization a Substrate Cleaning b HTL Deposition a->b c Active Layer (Donor:Acceptor) Deposition b->c d ETL Deposition c->d e Cathode Deposition d->e f J-V Measurement (under illumination) e->f Testing g EQE Measurement f->g

Caption: A simplified workflow for the fabrication and characterization of organic solar cells.

Table 2: Properties of Acenaphthene-Based Materials for Organic Solar Cells

MaterialRoleHOMO (eV)LUMO (eV)Band Gap (eV)PCE (%)Voc (V)Jsc (mA/cm²)FFRef.
PDAK DerivativeDonor--1.91----
Acenaphthylene-phenylethynyl dye (6a)Dye (DSSC)---3.150.36513.320.52

PDAK: (Z)-2-(2-Phenylhydrazinylidene)acenaphthen-1(2H)-one; PCE: Power Conversion Efficiency; Voc: Open-circuit Voltage; Jsc: Short-circuit Current Density; FF: Fill Factor.

Acenaphtho[1,2-b]thiophene Derivatives for Organic Field-Effect Transistors (OFETs)

The fusion of a thiophene ring to the acenaphthene core can lead to materials with extended π-conjugation and favorable molecular packing for efficient charge transport in the solid state. These acenaphtho[1,2-b]thiophene derivatives are promising candidates for the active layer in OFETs.

Protocol 3: Synthesis of Acenaphtho[1,2-b]thiophene via Suzuki Coupling

This protocol outlines a potential synthetic route involving a Suzuki coupling reaction to form the thiophene-fused acenaphthene core. This is a generalized protocol and may require optimization.

Materials:

  • 1,8-Dihalonaphthalene (e.g., 1,8-diiodonaphthalene)

  • Thiophene-3-boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • To a degassed mixture of a suitable solvent, add 1,8-dihalonaphthalene (1 equivalent), thiophene-3-boronic acid (1.2 equivalents), palladium catalyst (e.g., 1-5 mol%), and base (2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the acenaphtho[1,2-b]thiophene.[7]

Diagram 3: Logical Relationship for High-Mobility OFET Materials

Planar Conjugated\nBackbone Planar Conjugated Backbone Strong Intermolecular\nπ-π Stacking Strong Intermolecular π-π Stacking Planar Conjugated\nBackbone->Strong Intermolecular\nπ-π Stacking Efficient Charge\nTransport Efficient Charge Transport Strong Intermolecular\nπ-π Stacking->Efficient Charge\nTransport High Charge Carrier\nMobility High Charge Carrier Mobility Efficient Charge\nTransport->High Charge Carrier\nMobility Ordered Molecular\nPacking Ordered Molecular Packing Ordered Molecular\nPacking->Efficient Charge\nTransport

Caption: Key molecular and solid-state properties leading to high charge carrier mobility in OFETs.

Table 3: Charge Carrier Mobility of Thiophene-Based Organic Semiconductors

Material ClassHighest Reported Mobility (cm²/Vs)Ref.
Pentacene (for comparison)~ 3.0[8]
Dinaphthotetrathienoacenes2.1[9]
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene1.26[10]
Naphtho[2,1-b:3,4-b']bisthieno[3,2-b][1]benzothiophene0.25[11]

Note: Data for directly this compound-derived OFET materials is limited in the initial search; this table provides context with related high-mobility thiophene-based materials.

Conclusion

This compound is a readily available and highly adaptable precursor for the synthesis of a diverse range of organic electronic materials. Through established synthetic methodologies such as condensation and cross-coupling reactions, its core structure can be elaborated into sophisticated molecules with tailored properties for OLEDs, OSCs, and OFETs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound derivatives in the development of next-generation organic electronic devices. Further research into structure-property relationships will undoubtedly unlock even more advanced functionalities and applications for this versatile building block.

References

Application Notes and Protocols: Reduction of 1-Acenaphthenone to 1-Acenaphthenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the ketone 1-Acenaphthenone to the corresponding secondary alcohol, 1-Acenaphthenol. The primary method detailed utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent commonly employed in organic synthesis for the reduction of aldehydes and ketones. An alternative method involving catalytic hydrogenation is also briefly discussed. This protocol includes a summary of reaction parameters, a step-by-step experimental procedure, and the necessary visualizations to illustrate the chemical transformation and workflow.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. 1-Acenaphthenol, the product of this compound reduction, serves as a valuable building block in the development of novel therapeutics and functional materials. The selection of an appropriate reduction method is critical to ensure high yield, purity, and operational safety. Sodium borohydride is often the reagent of choice for this transformation due to its high selectivity for carbonyl groups, operational simplicity, and mild reaction conditions.

Comparison of Reduction Methods

The following table summarizes common methods for the reduction of ketones, with representative data for similar transformations.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Borohydride Reduction Sodium Borohydride (NaBH₄)Ethanol (95%)0 - 5015 min - 2 hr>90Exothermic reaction, requires temperature control.[1] Excess borohydride is quenched with acid.
Catalytic Hydrogenation H₂ gas with Pd/C, Pt, or Ru catalystEthanol, THF30 - 15010 - 16 hrHighRequires specialized high-pressure equipment. Catalyst selection is crucial for selectivity.[2][3]

Experimental Protocol: Sodium Borohydride Reduction of this compound

This protocol details the procedure for the reduction of this compound to 1-Acenaphthenol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • 95% Ethanol

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 95% ethanol.

  • Preparation of Reducing Agent: In a separate beaker, dissolve an excess of sodium borohydride (approximately 1.5 to 2 molar equivalents relative to the ketone) in 95% ethanol.[1]

  • Reduction Reaction: Cool the solution of this compound in an ice bath. Slowly add the sodium borohydride solution dropwise to the stirred ketone solution. The reaction is exothermic, and the temperature should be maintained between 30-50°C.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[1]

  • Quenching: Carefully and slowly add 3M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and the borate esters. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.[1]

  • Solvent Removal: A significant portion of the ethanol is removed by heating the mixture, which may cause the product to separate as an oil.[1]

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Add diethyl ether and water to extract the organic product from the inorganic salts. Extract the aqueous layer twice with diethyl ether.[1]

  • Washing and Drying: Combine the organic extracts and wash them with water. Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Isolation of Product: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-Acenaphthenol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as benzene, to obtain colorless needles of 1-Acenaphthenol.[4]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical transformation of this compound to 1-Acenaphthenol.

experimental_workflow start Start: this compound dissolve Dissolve in Ethanol start->dissolve reduction Slow Addition of NaBH₄ (0-50°C) dissolve->reduction prepare_nabh4 Prepare NaBH₄ Solution prepare_nabh4->reduction stir Stir at Room Temperature reduction->stir quench Quench with HCl stir->quench remove_etoh Remove Ethanol quench->remove_etoh extract Extract with Diethyl Ether remove_etoh->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify product Product: 1-Acenaphthenol purify->product

Caption: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and in a well-ventilated area.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl ether is extremely flammable. Work in a fume hood and away from ignition sources.

  • Always follow standard laboratory safety procedures.

Conclusion

The reduction of this compound to 1-Acenaphthenol using sodium borohydride is a reliable and high-yielding method suitable for most laboratory settings. The provided protocol offers a detailed guide for this transformation, emphasizing safety and proper technique to ensure a successful synthesis. For larger-scale productions or specific selectivity requirements, catalytic hydrogenation may be considered as a viable alternative, though it necessitates more specialized equipment.

References

Application Notes: Synthesis of Heterocyclic Compounds from 1-Acenaphthenone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Acenaphthenone and its oxidized form, acenaphthylene-1,2-dione (acenaphthenequinone), are versatile polycyclic aromatic compounds that serve as pivotal starting materials in organic synthesis. Their rigid, planar structure and reactive carbonyl groups make them ideal precursors for the construction of a wide array of fused heterocyclic systems. These resulting heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document provides detailed protocols for the synthesis of several key heterocyclic families—quinoxalines, imidazoles, and thiazoles—derived from the acenaphthene core, utilizing efficient, often one-pot, multicomponent reactions.

Synthesis of Acenaphtho[1,2-b]quinoxalines

Acenaphtho[1,2-b]quinoxalines are synthesized through the condensation of acenaphthylene-1,2-dione with 1,2-diamines. This reaction is typically high-yielding and proceeds under mild conditions. A general and efficient protocol involves using sulfonated rice husk ash as a green catalyst, although the reaction can often proceed with simple heating in an appropriate solvent.[1]

Experimental Workflow: Quinoxaline Synthesis

cluster_start Starting Materials cluster_reagents Catalyst & Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product SM1 Acenaphthylene-1,2-dione REACT Stirring & Reaction SM1->REACT SM2 o-Phenylenediamine SM2->REACT CAT RHA-SO₃H (cat.) CAT->REACT Catalyzes COND Room Temperature COND->REACT Conditions WU1 Add Ethyl Acetate REACT->WU1 WU2 Separate Catalyst WU1->WU2 WU3 Evaporate Solvent WU2->WU3 PUR Recrystallize from Ethanol WU3->PUR PROD Acenaphtho[1,2-b]quinoxaline PUR->PROD

Caption: General workflow for the synthesis of Acenaphtho[1,2-b]quinoxaline.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of quinoxalines using a solid acid catalyst.[1]

  • Reactant Mixture: In a round-bottom flask, combine 1,2-dicarbonyl compound (1 mmol, e.g., acenaphthylene-1,2-dione) and 1,2-diaminobenzene (1 mmol).

  • Catalyst Addition: Add the catalyst, such as sulfonated rice husk ash (RHA-SO₃H, 15 mg).[1]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., EtOAc:n-hexane 2:8).[1]

  • Work-up: Upon completion (typically within 5-10 minutes), add ethyl acetate (20 mL) to the mixture.

  • Isolation: Separate the solid catalyst by filtration. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid product from ethanol to obtain the pure acenaphtho[1,2-b]quinoxaline.[1]

Quantitative Data
Entry1,2-DiamineCatalystTime (min)Yield (%)Reference
1o-PhenylenediamineRHA-SO₃H598[1]
24-Methyl-1,2-diaminobenzeneRHA-SO₃H597[1]
34-Chloro-1,2-diaminobenzeneRHA-SO₃H895[1]

Synthesis of Acenaphtho[1,2-d]imidazoles

The synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles can be efficiently achieved through a one-pot, three-component reaction of acenaphthylene-1,2-dione, an aromatic aldehyde, and ammonium acetate.[2] This method is notable for its high conversion rates and straightforward experimental procedures.[2]

Logical Relationship: Multicomponent Imidazole Synthesis

cluster_reactants Reactants cluster_conditions Conditions R1 Acenaphthylene-1,2-dione P One-Pot Condensation R1->P R2 Aromatic Aldehyde R2->P R3 Ammonium Acetate (Ammonia Source) R3->P C1 Ferric Hydrogensulfate (cat.) C1->P C2 Ethanol, Reflux C2->P F 8-Aryl-7H-acenaphtho[1,2-d]imidazole P->F

Caption: Three-component synthesis of Acenaphtho[1,2-d]imidazole derivatives.

Experimental Protocol

This protocol describes a ferric hydrogensulfate-catalyzed synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives.[2]

  • Reactant Mixture: To a solution of an aromatic aldehyde (1 mmol) in ethanol (15 mL), add acenaphthylene-1,2-dione (1 mmol), ammonium acetate (2 mmol), and ferric hydrogensulfate [Fe(HSO₄)₃] (10 mol%).

  • Reaction: Heat the mixture under reflux.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water (50 mL) and stir for a few minutes.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and then recrystallize it from an ethanol/water mixture to yield the pure product.

Quantitative Data
EntryAldehyde SubstituentCatalystTime (h)Yield (%)Reference
1PhenylFe(HSO₄)₃2.595[2]
24-ChlorophenylFe(HSO₄)₃393[2]
34-NitrophenylFe(HSO₄)₃298[2]
44-MethoxyphenylFe(HSO₄)₃3.590[2]
52-HydroxyphenylFe(HSO₄)₃488[2]

Synthesis of Acenaphtho[1,2-d]thiazoles

Thiazole derivatives fused to the acenaphthene core can be synthesized using variations of the Hantzsch thiazole synthesis.[3] A common route involves the reaction of an α-haloketone with a thioamide or thiourea. In this context, 2-bromo-1-acenaphthenone serves as a key intermediate, which is then cyclized with a sulfur-containing nucleophile.

Experimental Workflow: Two-Step Thiazole Synthesis

cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization (Hantzsch Synthesis) S1_START This compound S1_PROCESS α-Bromination S1_START->S1_PROCESS S1_REAGENT Bromine / NBS S1_REAGENT->S1_PROCESS S1_PRODUCT 2-Bromo-1-acenaphthenone S1_PROCESS->S1_PRODUCT S2_PROCESS Cyclocondensation S1_PRODUCT->S2_PROCESS Intermediate S2_REAGENT Thiourea / Thioamide S2_REAGENT->S2_PROCESS S2_PRODUCT Acenaphtho[1,2-d]thiazole Derivative S2_PROCESS->S2_PRODUCT

Caption: Synthetic workflow for Acenaphtho[1,2-d]thiazoles from this compound.

Experimental Protocols

Protocol 3.1: Synthesis of 2-Bromo-1-acenaphthenone (Intermediate)

  • Reactant Mixture: Dissolve this compound (1 eq.) in a suitable solvent such as glacial acetic acid or chloroform.

  • Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq.) or a solution of bromine (1 eq.) in the same solvent, dropwise at room temperature while stirring. A catalytic amount of benzoyl peroxide may be used with NBS.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3.2: Synthesis of 2-Amino-acenaphtho[1,2-d]thiazole

This protocol is a general adaptation of the Hantzsch thiazole synthesis.[4]

  • Reactant Mixture: In a round-bottom flask, dissolve 2-bromo-1-acenaphthenone (1 eq.) and thiourea (1.1 eq.) in absolute ethanol.

  • Reaction: Heat the mixture under reflux for several hours (e.g., 8 hours).[4]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, add water to the mixture to precipitate the product.[4]

  • Isolation: Filter the solid, wash it with water, and dry it in vacuo.

  • Purification: The crude product can be purified by recrystallization with ethanol or methanol to yield the pure thiazole derivative.[4]

Quantitative Data

Quantitative data for the direct synthesis of acenaphthothiazoles is specific to the substrates used. The Hantzsch synthesis is generally efficient, with yields often ranging from moderate to high.

StepReactantsProductTypical Yield Range (%)
1This compound, Brominating Agent2-Bromo-1-acenaphthenone70-90
22-Bromo-1-acenaphthenone, Thiourea2-Amino-acenaphtho[1,2-d]thiazole60-85

References

Anwendungs- und Protokollhinweise: Derivatisierung von 1-Acenaphthenon für analytische Zwecke

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

1-Acenaphthenon ist eine Ketonverbindung, die in verschiedenen Forschungs- und Entwicklungsbereichen von Interesse ist. Für eine präzise und empfindliche quantitative Analyse, insbesondere bei geringen Konzentrationen, ist eine direkte instrumentelle Analyse oft eine Herausforderung. Die chemische Derivatisierung ist eine entscheidende Strategie, um die analytischen Eigenschaften von 1-Acenaphthenon zu verbessern. Dieser Prozess modifiziert die Molekülstruktur, um die Flüchtigkeit für die Gaschromatographie (GC) zu erhöhen, die Nachweisempfindlichkeit durch die Einführung von Chromophoren oder Fluorophoren für die Hochleistungsflüssigkeitschromatographie (HPLC) zu steigern oder die Ionisierungseffizienz für die Massenspektrometrie (MS) zu verbessern.

Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von 1-Acenaphthenon für die GC-MS- und LC-MS-Analyse und stellt quantitative Leistungsdaten zur Verfügung.

Anwendungshinweis 1: Derivatisierung für die GC-MS-Analyse mit PFBHA

Die Derivatisierung mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA) ist eine weit verbreitete Methode zur Analyse von Carbonylverbindungen, einschließlich Ketonen wie 1-Acenaphthenon. Die Reaktion führt zur Bildung eines stabilen Oxim-Derivats. Die Pentafluorbenzyl-Gruppe ist stark elektronegativ, was die Empfindlichkeit im Elektroneneinfangdetektor (ECD) erheblich verbessert und ein charakteristisches Massenspektrum für eine eindeutige Identifizierung und Quantifizierung mittels GC-MS liefert.

Experimentelles Protokoll: PFBHA-Derivatisierung

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Derivatisierung von Ketonen mit PFBHA, gefolgt von einer Flüssig-Flüssig-Extraktion für die GC-MS-Analyse.[1]

Materialien:

  • 1-Acenaphthenon-Standard oder Probenextrakt

  • O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA)

  • Reinstwasser (HPLC-Qualität)

  • Hexan oder Dichlormethan (DCM) in Pestizid-Rückstandsqualität

  • Natriumsulfat, wasserfrei

  • Salzsäure (HCl) oder Schwefelsäure (H₂SO₄) zur pH-Einstellung

  • Pyrex-Glasröhrchen mit Schraubverschluss (10 mL)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

Vorgehensweise:

  • Probenvorbereitung: Eine bekannte Menge der 1-Acenaphthenon enthaltenden Probe (z. B. 1-5 mL wässrige Lösung oder gelöster Extrakt) in ein Glasröhrchen geben.

  • pH-Einstellung: Den pH-Wert der Probe auf einen leicht sauren Wert (ca. pH 4-5) mit verdünnter HCl einstellen.[2]

  • Zugabe des Derivatisierungsreagenz: 100 µL einer frisch zubereiteten PFBHA-Lösung (15 mg/mL in Reinstwasser) hinzufügen.[1]

  • Reaktion: Das Röhrchen fest verschließen und für 2 Stunden bei 60 °C im Heizblock oder Wasserbad inkubieren. Einige Protokolle empfehlen längere Reaktionszeiten (bis zu 24 Stunden) bei Raumtemperatur.[3]

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Extraktion: 2 mL Hexan oder Dichlormethan in das Röhrchen geben, fest verschließen und 2 Minuten lang kräftig vortexen, um das PFBHA-Oxim-Derivat zu extrahieren.[1]

  • Phasentrennung: Das Röhrchen bei 2000 U/min für 5 Minuten zentrifugieren, um die organische und die wässrige Phase vollständig zu trennen.[1]

  • Sammlung des Extrakts: Die obere organische Phase vorsichtig mit einer Pasteurpipette in ein sauberes Röhrchen überführen.

  • Trocknung: Den organischen Extrakt über eine kleine Menge wasserfreies Natriumsulfat leiten, um restliches Wasser zu entfernen.

  • Konzentration: Den Extrakt unter einem leichten Stickstoffstrom auf ein Endvolumen von ca. 50-100 µL einengen.

  • GC-MS-Analyse: 1-2 µL des konzentrierten Extrakts in das GC-MS-System injizieren.

Quantitative Leistungsdaten

Die folgende Tabelle fasst typische Leistungsmerkmale für die Analyse von Carbonylverbindungen nach PFBHA-Derivatisierung zusammen. Die genauen Werte für 1-Acenaphthenon müssen empirisch ermittelt werden.

ParameterTypischer WertReferenz
AnalysetechnikGC-MS / GC-ECD[4][5]
Nachweisgrenze (LOD)< 0.13 µg/m³ (in Luft)[5]
Quantifizierungsgrenze (LOQ)70-250 ng/mL (in Wasser)[4]
Linearität (R²)> 0.99[6]
Präzision (% RSD)< 15%[5]
Wiederfindung> 85%[5]

Diagramm der Derivatisierungsreaktion

PFBHA_Reaction cluster_conditions Reaktionsbedingungen Acenaphthenone 1-Acenaphthenone reaction_node Acenaphthenone->reaction_node PFBHA PFBHA PFBHA->reaction_node plus + Derivative Acenaphthenone-PFBHA-Oxim reaction_node->Derivative Water H₂O reaction_node->Water plus2 + 60°C, 2h 60°C, 2h pH 4-5 pH 4-5

Abbildung 1: Reaktion von 1-Acenaphthenon mit PFBHA zu einem Oxim-Derivat.

Anwendungshinweis 2: Derivatisierung für die LC-MS-Analyse mit Girard's Reagenz T

Für die Analyse mittels HPLC oder LC-MS ist die Derivatisierung mit Girard's Reagenz T (GirT) eine ausgezeichnete Methode.[2] GirT reagiert mit Ketonen unter Bildung von Hydrazonen, die eine permanent positiv geladene quartäre Ammoniumgruppe tragen.[7][8] Diese "Charge-Tagging"-Strategie verbessert die Löslichkeit der Derivate in polaren Lösungsmitteln und erhöht die Ionisierungseffizienz in der Elektrospray-Ionisierungs-Massenspektrometrie (ESI-MS) im positiven Ionenmodus erheblich, was zu einer signifikanten Steigerung der Nachweisempfindlichkeit führt.[7]

Experimentelles Protokoll: GirT-Derivatisierung

Dieses Protokoll basiert auf etablierten Verfahren zur Derivatisierung von Ketonen mit GirT für die LC-MS-Analyse.[7][8]

Materialien:

  • 1-Acenaphthenon-Standard oder Probenextrakt

  • Girard's Reagenz T (Trimethylacetylhydrazid-Ammoniumchlorid)

  • Methanol oder Ethanol

  • Eisessig

  • Ammoniumhydroxid (NH₄OH)

  • Pyrex-Glasröhrchen mit Schraubverschluss (5 mL)

  • Heizblock oder Wasserbad

Vorgehensweise:

  • Probenvorbereitung: Eine bekannte Menge 1-Acenaphthenon in 1 mL eines Methanol/Wasser-Gemischs (z. B. 70% Methanol) in einem Glasröhrchen lösen.

  • Zugabe der Reagenzien: 50 mg Girard's Reagenz T und 50 µL Eisessig hinzufügen.[8] Der Überschuss an Reagenz ist wichtig, um die Reaktion zu vervollständigen; molare Verhältnisse von Reagenz zu Analyt von 30:1 bis 1000:1 wurden als wirksam befunden.[7]

  • Reaktion: Das Röhrchen fest verschließen und bei 50-70 °C für 1-2 Stunden inkubieren. Die Reaktionszeit kann optimiert werden; in einigen Fällen sind längere Zeiten (12-24 h) bei Raumtemperatur ebenfalls effektiv.[7][8]

  • Neutralisation/Quenchen: Nach der Reaktion das Gemisch auf Raumtemperatur abkühlen lassen. Optional kann die Reaktion durch Zugabe einer kleinen Menge einer basischen Lösung, z. B. 1% NH₄OH in Methanol, neutralisiert werden, um das restliche saure Reagenz zu quenchen.[8]

  • Probenverdünnung: Die Reaktionsmischung mit dem mobilen Phasen-Startgemisch (z. B. Acetonitril/Wasser mit 0,1% Ameisensäure) auf eine für die LC-MS-Analyse geeignete Konzentration verdünnen.

  • LC-MS-Analyse: 5-10 µL der verdünnten Probe in das LC-MS-System injizieren. Die Detektion erfolgt im positiven ESI-Modus, oft unter Verwendung von Multiple Reaction Monitoring (MRM) für höchste Selektivität und Sensitivität.

Quantitative Leistungsdaten

Die Derivatisierung mit GirT kann die Nachweisempfindlichkeit drastisch verbessern.

ParameterTypischer WertReferenz
AnalysetechnikLC-MS / LC-MS/MS (ESI+)[7][8]
Empfindlichkeitssteigerung~20-fache Verbesserung des LOD[7]
Signalintensität3- bis 7-fache Steigerung (modifiziertes GirT)[9]
Nachweisgrenze (LOD)fmol- bis pg-Bereich[7][8]
Linearität (R²)> 0.99-
Präzision (% RSD)< 15%-

Diagramm der Derivatisierungsreaktion

GirT_Reaction cluster_conditions Reaktionsbedingungen Acenaphthenone This compound reaction_node Acenaphthenone->reaction_node GirT Girard's Reagenz T GirT->reaction_node plus + Derivative Acenaphthenone-GirT-Hydrazon (Permanent positiv geladen) reaction_node->Derivative 50-70°C, 1-2h 50-70°C, 1-2h Essigsäure Essigsäure

Abbildung 2: Reaktion von 1-Acenaphthenon mit Girard's Reagenz T zu einem Hydrazon-Derivat.

Allgemeiner experimenteller Arbeitsablauf

Das folgende Diagramm zeigt den allgemeinen Arbeitsablauf für die Analyse von 1-Acenaphthenon nach der chemischen Derivatisierung. Dieser Prozess ist auf beide hier beschriebenen Methoden anwendbar.

Experimental_Workflow Sample 1. Probenahme & Probenvorbereitung Derivatization 2. Chemische Derivatisierung (PFBHA oder GirT) Sample->Derivatization Extraction 3. Extraktion / Cleanup (LLE oder SPE) Derivatization->Extraction Analysis 4. Instrumentelle Analyse (GC-MS oder LC-MS) Extraction->Analysis Data 5. Datenerfassung & -auswertung Analysis->Data Report 6. Ergebnisbericht Data->Report

Abbildung 3: Allgemeiner Arbeitsablauf für die Analyse von 1-Acenaphthenon nach Derivatisierung.

References

Application Notes and Protocols for the Preparation of Charge-Transfer Complexes Using 1-Acenaphthenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Charge-transfer (CT) complexes are formed through the association of an electron donor and an electron acceptor molecule. This interaction results in the formation of a new, characteristic absorption band in the UV-Visible spectrum, which is not present in the spectra of the individual components. These complexes play a crucial role in various fields, including organic electronics, photocatalysis, and drug delivery. 1-Acenaphthenone, an aromatic ketone, possesses a π-system and a carbonyl group, suggesting its potential to act as a component in charge-transfer complexes, likely as an electron acceptor due to the electron-withdrawing nature of the carbonyl group.

While specific literature on the use of this compound in the preparation of charge-transfer complexes is not extensively documented, this application note provides a generalized protocol for the synthesis and characterization of such complexes. The methodologies described are based on well-established techniques for studying charge-transfer interactions in solution.

I. General Principles of this compound Charge-Transfer Complex Formation

A charge-transfer complex is formed when this compound (the acceptor, A) interacts with an electron-donating molecule (the donor, D). This interaction can be represented by the following equilibrium:

D + A ⇌ [D-A]

The formation of the complex [D-A] is characterized by the appearance of a new absorption band in the UV-Visible spectrum, known as the charge-transfer band. The position and intensity of this band provide information about the electronic properties of the donor and acceptor molecules and the stability of the complex.

II. Experimental Protocols

A. Materials and Reagents
  • Acceptor: this compound (C₁₂H₈O)

  • Electron Donors (Examples):

    • N,N-Dimethylaniline (a common π-donor)

    • Pyrene (a polycyclic aromatic hydrocarbon donor)

    • Other aromatic amines, phenols, or hydrocarbons.

  • Solvent: A non-polar or weakly polar solvent that dissolves all components without participating in the charge-transfer interaction is ideal. Examples include:

    • Dichloromethane (CH₂Cl₂)

    • Chloroform (CHCl₃)

    • Carbon tetrachloride (CCl₄)

    • n-Heptane

B. Protocol 1: Preparation of Stock Solutions
  • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in the chosen solvent.

  • Prepare a stock solution of the electron donor (e.g., 1 x 10⁻² M) in the same solvent.

Note: The concentration of the donor is typically kept much higher than the acceptor to ensure that the acceptor is the limiting reagent.

C. Protocol 2: Spectroscopic Characterization and Determination of the Charge-Transfer Band (λ_max)
  • Record the UV-Visible absorption spectrum of the this compound stock solution against a solvent blank.

  • Record the UV-Visible absorption spectrum of the electron donor stock solution (diluted to a similar concentration as the acceptor) against a solvent blank.

  • Prepare a solution containing both the donor and acceptor by mixing a known volume of the this compound stock solution with a known volume of the donor stock solution.

  • Immediately record the UV-Visible spectrum of the mixed solution. A new absorption band, not present in the spectra of the individual components, indicates the formation of a charge-transfer complex. The wavelength of maximum absorbance of this new band is the λ_max of the CT complex.

D. Protocol 3: Determination of Stoichiometry using Job's Method of Continuous Variation
  • Prepare a series of solutions where the total molar concentration of the donor and acceptor is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the donor ranges from 0.1 to 0.9.

  • Measure the absorbance of each solution at the λ_max of the charge-transfer band.

  • Plot the absorbance as a function of the mole fraction of the donor.

  • The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

E. Protocol 4: Determination of the Association Constant (K_c) and Molar Extinction Coefficient (ε) using the Benesi-Hildebrand Method

This method is applicable for 1:1 complexes where the concentration of the donor ([D]₀) is much greater than the concentration of the acceptor ([A]₀).

  • Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of the electron donor. Ensure that [D]₀ >> [A]₀ for all solutions.

  • Measure the absorbance (A) of each solution at the λ_max of the charge-transfer band.

  • The Benesi-Hildebrand equation is given by:

    1/A = 1/(K_c * ε * [A]₀ * [D]₀) + 1/(ε * [A]₀)

  • Plot 1/A versus 1/[D]₀. This should yield a straight line.

  • The slope of the line is equal to 1/(K_c * ε * [A]₀) and the y-intercept is equal to 1/(ε * [A]₀).

  • Calculate ε from the intercept and then use the slope to calculate K_c.

III. Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Stoichiometry Determination using Job's Method (Hypothetical Data)

Mole Fraction of DonorAbsorbance at λ_max
0.10.15
0.20.30
0.30.45
0.40.58
0.5 0.65
0.60.57
0.70.44
0.80.29
0.90.14

Table 2: Benesi-Hildebrand Analysis Data (Hypothetical Data)

[D]₀ (M)1/[D]₀ (M⁻¹)Absorbance (A)1/A
0.011000.205.00
0.02500.333.03
0.04250.502.00
0.0616.670.601.67
0.0812.50.671.49
0.10100.711.41

From the plot of 1/A vs. 1/[D]₀, the slope and intercept can be determined to calculate K_c and ε.

IV. Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_donor Prepare Donor Stock Solution mix Mix Donor and Acceptor Solutions prep_donor->mix prep_acceptor Prepare this compound (Acceptor) Stock Solution prep_acceptor->mix uv_vis UV-Vis Spectroscopy mix->uv_vis jobs_plot Job's Plot for Stoichiometry uv_vis->jobs_plot benesi Benesi-Hildebrand Plot for Kc and ε uv_vis->benesi

Caption: Experimental workflow for the preparation and characterization of charge-transfer complexes.

G donor Donor (D) complex [D⁺-A⁻] donor->complex Charge Transfer (hν) acceptor This compound (A) acceptor->complex Charge Transfer (hν)

Caption: Formation of a charge-transfer complex between a donor and this compound.

V. Concluding Remarks

The protocols outlined provide a comprehensive framework for researchers and scientists to investigate the formation of charge-transfer complexes involving this compound. By systematically applying these methods, it is possible to determine the key parameters of the complex, such as its stoichiometry, association constant, and molar extinction coefficient. This information is fundamental for understanding the nature of the charge-transfer interaction and for the potential application of these complexes in various scientific and technological fields. Given the limited specific data on this compound, these general procedures offer a solid starting point for novel research in this area.

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Acenaphthenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 1-Acenaphthenone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound are:

  • Oxidation of Acenaphthene: This is the most common approach, where acenaphthene is oxidized at the benzylic position. Various oxidizing agents can be employed, and the reaction typically proceeds via a 1-acenaphthenol intermediate.

  • Two-Step Synthesis from 1-Naphthaleneacetic Acid: This method involves the cyclization of 1-naphthaleneacetic acid to form the five-membered ring of the acenaphthene core.

Q2: What are the typical side products in the synthesis of this compound?

A2: Common side products primarily arise from the over-oxidation of acenaphthene or 1-acenaphthenol. These can include 1,2-acenaphthenediol, acenaphthenequinone, and in cases of excessive oxidation, ring-opened products like naphthalic anhydride.[1][2][3] Unreacted starting material (acenaphthene) can also be a significant impurity.[4]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through column chromatography on silica gel or recrystallization.[5] The choice of solvent for recrystallization is critical to avoid issues like "oiling out" and to effectively remove impurities. For chromatography, a gradient elution with a solvent system like hexane/ethyl acetate is often effective.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction has a very low yield or has not produced any this compound. What are the possible causes and how can I fix this?

Answer: Low to no product formation can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential CauseRecommended Solution
Inactive Oxidizing Agent Ensure the oxidizing agent is fresh and has been stored correctly. Some oxidizing agents can degrade over time or if exposed to moisture.
Incorrect Reaction Temperature Oxidation reactions can be sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, it can lead to degradation of the starting material or product. Optimize the temperature based on the specific protocol.
Poor Quality of Starting Materials Use high-purity acenaphthene. Impurities in the starting material can interfere with the reaction.[5]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Ensure the solvent is appropriate for the chosen oxidizing agent and is anhydrous if required by the reaction conditions.

Issue 2: Presence of Multiple Products and Impurities

Question: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. How can I minimize their formation and remove them?

Answer: The formation of multiple products is a common issue, often due to over-oxidation or incomplete reaction.

Potential CauseRecommended Solution
Over-oxidation This is a frequent cause of impurity formation, leading to products like acenaphthenequinone and naphthalic anhydride.[2][7] To mitigate this, carefully control the stoichiometry of the oxidizing agent. A slow, portion-wise addition can also help to control the reaction.
Unreacted Starting Material If acenaphthene is a major contaminant, this suggests an incomplete reaction. Consider increasing the reaction time or temperature, or using a slight excess of the oxidizing agent.
Co-elution of Impurities during Chromatography Due to the structural similarity of acenaphthene derivatives, impurities may co-elute during column chromatography.[8] Experiment with different solvent systems, perhaps using a less polar eluent or a gradient elution to improve separation.
Difficulty with Recrystallization If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or an inappropriate solvent choice. Try using a different solvent or a solvent mixture, and consider seeding the solution with a pure crystal of this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthetic RouteKey ReagentsTemperatureTypical YieldReference
Catalytic Vapor Phase OxidationAcenaphthene, Air, Vanadium Oxide Catalyst250-550 °CNot specified[9]
Synthesis from 1-Naphthaleneacetic acid1-Naphthaleneacetic acid, Sodium Cyanide, Sodium HydroxideReflux~70%[10]

Experimental Protocols

Method 1: Catalytic Oxidation of Acenaphthene (Vapor Phase)

This protocol is adapted from general procedures for vapor-phase catalytic oxidation.

  • Catalyst Preparation: Prepare a packed bed reactor with a suitable catalyst, such as vanadium oxide supported on pumice.

  • Reaction Setup: Heat the reactor to the desired temperature (in the range of 250-550 °C).

  • Reactant Introduction: A mixture of acenaphthene vapor and an oxygen-containing gas (like air) is passed through the heated catalyst bed.[9] The ratio of acenaphthene to air should be carefully controlled.

  • Product Collection: The product stream exiting the reactor is cooled to condense the products.

  • Work-up and Purification: The condensed product mixture, which may contain this compound, acenaphthenequinone, and naphthalic anhydride, is collected.[9] The desired product is then separated and purified, typically by column chromatography or fractional distillation.

Method 2: Synthesis from 1-Naphthaleneacetic Acid

This protocol is based on a multi-step synthesis.

  • Chloromethylation of Naphthalene: React naphthalene with formaldehyde and hydrochloric acid in the presence of sulfuric acid to produce 1-naphthylmethyl chloride.[10]

  • Nitrile Formation: The crude 1-naphthylmethyl chloride is dissolved in a suitable solvent like ethanol and refluxed with sodium cyanide to form 1-naphthalene acetonitrile.[10]

  • Hydrolysis and Cyclization: Without isolating the nitrile, sodium hydroxide is added to the reaction mixture, and it is refluxed for an extended period to facilitate hydrolysis and subsequent cyclization to form this compound.

  • Work-up and Purification: The reaction mixture is worked up by removing the solvent, followed by an acid-base extraction to isolate the crude this compound. The crude product is then purified by recrystallization or column chromatography.

Mandatory Visualization

Reaction_Pathway Acenaphthene Acenaphthene Acenaphthenol 1-Acenaphthenol Acenaphthene->Acenaphthenol Oxidation Acenaphthenone This compound (Product) Acenaphthenol->Acenaphthenone Oxidation OverOxidation Over-oxidation Products Acenaphthenone->OverOxidation Further Oxidation Experimental_Workflow Start Start: Define Reaction Parameters (Reagents, Temp, Time) Setup Reaction Setup (Dry glassware, inert atmosphere) Start->Setup Reaction Run Reaction & Monitor (e.g., by TLC) Setup->Reaction Workup Quench & Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Analysis (NMR, MS, Yield Calculation) Purification->Analysis Troubleshooting_Workflow Start Low Yield Observed Check_SM Is Starting Material Consumed? (Check TLC) Start->Check_SM Incomplete_Rxn Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent activity Check_SM->Incomplete_Rxn No Complex_Mixture Complex Mixture on TLC? Check_SM->Complex_Mixture Yes Side_Reactions Side Reactions Dominant: - Lower temperature - Control reagent addition - Check stoichiometry Complex_Mixture->Side_Reactions Yes Workup_Loss Product Loss During Work-up/Purification: - Optimize extraction - Refine purification method Complex_Mixture->Workup_Loss No

References

How to improve the yield of 1-Acenaphthenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Acenaphthenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are the oxidation of acenaphthene and the cyclization of 1-naphthaleneacetic acid. The oxidation of acenaphthene is often preferred due to the availability of the starting material. Various oxidizing agents can be employed, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact.

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. The table below summarizes typical reported yields for different methods.

Q3: What are the common byproducts in the synthesis of this compound?

A3: In the oxidation of acenaphthene, common byproducts include 1-acenaphthenol, acenaphthenequinone, and cis/trans-acenaphthene-1,2-diols.[1] Over-oxidation can lead to the formation of 1,8-naphthalic anhydride. The formation of these byproducts can be minimized by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography.[2] The choice of solvent for recrystallization is crucial for obtaining high-purity crystals. For column chromatography, a silica gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used.

Troubleshooting Guides

Issue 1: Low Yield in Acenaphthene Oxidation

Q: My this compound yield from the oxidation of acenaphthene is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the oxidation of acenaphthene are a common challenge. Several factors can contribute to this issue. The following guide will help you troubleshoot and optimize your reaction.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure adequate stirring to maintain a homogeneous reaction mixture.

  • Over-oxidation:

    • Solution: The desired product, this compound, can be further oxidized to byproducts like acenaphthenequinone or 1,8-naphthalic anhydride.[3] Carefully control the stoichiometry of the oxidizing agent. A slight excess may be necessary, but a large excess should be avoided. The reaction temperature should also be carefully monitored and controlled, as higher temperatures can promote over-oxidation.[2]

  • Suboptimal Oxidizing Agent:

    • Solution: The choice of oxidizing agent significantly impacts the yield. While strong oxidants like chromium trioxide can be effective, they may also lead to more byproducts. Consider exploring milder or more selective oxidizing agents. Catalytic oxidation methods, for instance using a vanadium oxide catalyst with air as the oxidant, can offer higher selectivity.[4]

  • Poor Reagent Quality:

    • Solution: Ensure that the acenaphthene starting material is of high purity. Impurities can interfere with the reaction and lead to the formation of side products. Similarly, the purity and activity of the oxidizing agent are critical.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthetic MethodStarting MaterialKey Reagents/CatalystTypical Yield (%)AdvantagesDisadvantages
OxidationAcenaphtheneChromium Trioxide (CrO₃) in Acetic Acid~40-60%Readily available starting material, relatively simple procedure.Use of toxic heavy metals, formation of byproducts.
Catalytic OxidationAcenaphtheneVanadium(V) oxide (V₂O₅) / AirNot specified in literature, but potentially high for industrial scale.[4]"Green" oxidant (air), suitable for large-scale synthesis.Requires high temperatures (vapor phase), specialized equipment.
Cyclization1-Naphthaleneacetic acidNot specified in detail in readily available literature~83% (from a PhD thesis)[5]Potentially high yield.Starting material may be less accessible or more expensive than acenaphthene.

Experimental Protocols

Protocol 1: Oxidation of Acenaphthene using Chromium Trioxide

This protocol is adapted from general procedures for the oxidation of activated methylene groups.

Materials:

  • Acenaphthene

  • Chromium trioxide (CrO₃)

  • Glacial acetic acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acenaphthene in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chromium trioxide in a mixture of acetic acid and water to the cooled acenaphthene solution with vigorous stirring. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining acid and chromium salts.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow for this compound Synthesis via Acenaphthene Oxidation

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_acenaphthene Acenaphthene reaction Oxidation Reaction - Controlled Temperature - Stirring - Reaction Monitoring (TLC) start_acenaphthene->reaction start_oxidant Oxidizing Agent (e.g., CrO₃) start_oxidant->reaction start_solvent Solvent (e.g., Acetic Acid) start_solvent->reaction precipitation Precipitation in Water reaction->precipitation Reaction Mixture filtration Vacuum Filtration precipitation->filtration Crude Product Slurry washing Washing with Water filtration->washing Crude Solid purification_method Recrystallization or Column Chromatography washing->purification_method Crude this compound product Pure this compound purification_method->product

Caption: Workflow for this compound synthesis via oxidation.

Troubleshooting Logic for Low Yield in Acenaphthene Oxidation

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Over-oxidation to Byproducts start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Poor Reagent Quality start->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature Moderately cause1->solution1b solution1c Ensure Efficient Stirring cause1->solution1c solution2a Control Oxidant Stoichiometry cause2->solution2a solution2b Maintain Low Reaction Temperature cause2->solution2b solution3a Optimize Solvent cause3->solution3a solution3b Screen Different Oxidizing Agents cause3->solution3b solution4a Use High Purity Acenaphthene cause4->solution4a solution4b Verify Oxidant Activity cause4->solution4b

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Purification of Crude 1-Acenaphthenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of crude 1-Acenaphthenone by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization? Recrystallization is a purification technique for solid organic compounds. It operates on the principle of differential solubility. The crude this compound is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution. Soluble impurities, ideally, remain in the cold solvent (mother liquor) and are separated by filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound? An ideal solvent for recrystallization should:

  • Dissolve this compound completely when the solvent is hot (at or near its boiling point).

  • Dissolve this compound poorly or not at all when the solvent is cold (at room temperature or in an ice bath).

  • Either dissolve impurities very well at all temperatures or not at all, so they can be removed by hot filtration.

  • Be chemically inert and not react with this compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.

Q3: What are the common impurities found in crude this compound? Common impurities in related compounds like acenaphthene, often derived from coal tar, include other polycyclic aromatic hydrocarbons (PAHs) such as naphthalene, phenanthrene, and anthracene.[1] Synthesis byproducts, unreacted starting materials, or degradation products can also be present.

Q4: What is a mixed-solvent system and when should it be used? A mixed-solvent system, or two-solvent recrystallization, is employed when no single solvent meets the ideal solubility criteria. This involves a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is insoluble. The crude solid is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). The solution is then gently heated to become clear again and cooled slowly to induce crystallization.[1]

Data Presentation

Table 1: Physical Properties of Acenaphthene (Related Compound)

Property Value Reference
Molecular Formula C₁₂H₁₀
Molecular Weight 154.21 g/mol
Melting Point 90-94 °C (lit.)
Boiling Point 279 °C (lit.)

| Appearance | White to faint yellow solid/crystals |[2] |

Table 2: Solubility of Acenaphthene in Common Solvents (Qualitative)

Solvent Solubility at Room Temperature Solubility in Hot Solvent Notes
Water Insoluble Insoluble Not suitable for single-solvent recrystallization.
Ethanol Sparingly soluble Soluble A potential solvent for recrystallization.[3]
Methanol Sparingly soluble Soluble A potential solvent for recrystallization.
Toluene Soluble Very Soluble May require a co-solvent as solubility at RT is high.
Chloroform Soluble Very Soluble Good dissolving solvent, but may not be ideal for recrystallization alone.
Acetone Soluble Very Soluble Similar to toluene and chloroform, may be part of a mixed-solvent system.

| Hexane/Heptane | Poorly Soluble | Sparingly to Moderately Soluble | Could be a "poor" solvent in a mixed-solvent system. |

Troubleshooting Guide

Problem: No crystals form upon cooling.

  • Cause: Too much solvent was used, making the solution too dilute for crystals to form.

  • Solution 1 (Induce Crystallization): Scratch the inside of the flask at the liquid's surface with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Solution 2 (Seed Crystals): Add a tiny, pure crystal of this compound (a "seed crystal") to the solution to initiate crystallization.[1]

  • Solution 3 (Reduce Solvent Volume): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1]

  • Solution 4 (Lower Temperature): If crystals do not form at room temperature, cool the flask in an ice bath to further decrease the compound's solubility.[1]

Problem: The compound "oils out" instead of forming crystals.

  • Cause: This occurs when the solute comes out of the solution as a liquid instead of a solid. It often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1 (Reheat and Add Solvent): Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool much more slowly.

  • Solution 2 (Modify Solvent System): If using a mixed-solvent system, add more of the "good" solvent (the one the compound is more soluble in) to prevent premature precipitation.

Problem: The yield of recrystallized product is very low.

  • Cause 1 (Excess Solvent): Using too much solvent during dissolution will leave a significant amount of the product in the mother liquor.

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

  • Cause 2 (Premature Crystallization): The product crystallized in the filter funnel during a hot filtration step.

  • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Perform the filtration quickly.

  • Cause 3 (Incomplete Crystallization): The solution was not cooled sufficiently.

  • Solution: After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

Problem: The purified crystals are still colored.

  • Cause: Colored impurities are co-crystallizing with the product.

  • Solution 1 (Activated Charcoal): Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal's surface. Perform a hot gravity filtration to remove the charcoal.[4]

  • Solution 2 (Second Recrystallization): A second recrystallization is often effective at removing residual impurities.

Experimental Protocols

Detailed Methodology: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or a boiling stick. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Visualizations

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization: Cooling the hot, saturated solution check_crystals Do crystals form? start->check_crystals oiling_out Does the compound 'oil out'? start->oiling_out success Crystals Formed. Proceed to Filtration. check_crystals->success Yes no_crystals Issue: No Crystals check_crystals->no_crystals No oiling_out->check_crystals No oiled_out Issue: Oiling Out oiling_out->oiled_out Yes solution1 Action: Scratch inner surface of flask no_crystals->solution1 solution2 Action: Add a seed crystal no_crystals->solution2 solution3 Action: Reduce solvent volume by heating no_crystals->solution3 solution4 Action: Re-heat to dissolve oil, add more solvent, cool slowly oiled_out->solution4 solution1->check_crystals solution2->check_crystals solution3->start solution4->start

Caption: Troubleshooting workflow for common issues during the crystallization of this compound.

G Logical Flow for Solvent Selection in Recrystallization crude Crude this compound (Contains Impurities A & B) solvent_choice Select a Solvent System crude->solvent_choice case1 Ideal Case: - Compound insoluble in cold solvent - Impurities soluble in cold solvent solvent_choice->case1 Choice 1 case2 Common Case: - Compound & Impurities insoluble in cold - Compound & Impurities soluble in hot solvent_choice->case2 Choice 2 case3 Insoluble Impurity Case: - Compound soluble in hot solvent - Impurity 'A' insoluble in hot solvent solvent_choice->case3 Choice 3 process1 Dissolve in MINIMUM hot solvent case1->process1 case2->process1 process2 Hot Gravity Filtration case3->process2 process3 Cool Solution Slowly process1->process3 process2->process1 outcome3 Insoluble Impurity 'A' Removed process2->outcome3 outcome1 Pure Crystals of This compound process3->outcome1 outcome2 Impurities Remain in Mother Liquor process3->outcome2

Caption: Logical relationships in selecting a solvent system for impurity removal.

References

Technical Support Center: Column Chromatography Purification of 1-Acenaphthenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Acenaphthenone using column chromatography techniques.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of this compound from Impurities (Co-elution) The solvent system (mobile phase) polarity is not optimal for separating compounds with similar polarities.Optimize the Mobile Phase: • For normal-phase chromatography (silica gel), decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.[1] • If adjusting polarity is insufficient, consider a different solvent system. For instance, a dichloromethane/hexane gradient can offer different selectivity.[1] • TLC Analysis is Crucial: Before running the column, test various solvent systems using Thin Layer Chromatography (TLC) to find the one that gives the best separation between this compound and its impurities. Aim for an Rf value of approximately 0.2-0.35 for this compound for optimal separation on the column.
The stationary phase is not providing adequate separation.Change the Stationary Phase: • If using silica gel, consider using alumina, which can offer different selectivity. • For difficult separations, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might be effective.[1]
This compound is Not Eluting from the Column The mobile phase is not polar enough to displace the compound from the stationary phase.Increase Mobile Phase Polarity: • Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[1]
The compound may have decomposed on the silica gel.Assess Compound Stability: • Spot the crude material on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots (decomposition products) have formed. • If the compound is acid-sensitive, silica gel can be deactivated by adding a small amount of a neutral or basic agent like triethylamine (0.1-1%) to the mobile phase.
Broad or Tailing Peaks of this compound The column is overloaded with the crude sample.Reduce Sample Load: • A general guideline is to use a silica gel to crude sample ratio of 20:1 to 100:1 by weight, depending on the difficulty of the separation.
The crude sample was not dissolved in the minimum amount of solvent before loading.Optimize Sample Loading: • Use the "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and then load this powder onto the column.[1]
The column was not packed properly, leading to channeling.Ensure Proper Column Packing: • Pack the column using a slurry method to avoid air bubbles and ensure a homogenous stationary phase bed.
Low Yield of Purified this compound Some of the compound may not have eluted and remains on the column.Thorough Elution: • After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to check if any remaining compound elutes.
The compound may have degraded during the purification process.Minimize Degradation: • Acenaphthene derivatives can be sensitive to light and air. Protect the sample from light by wrapping flasks in foil and avoid prolonged exposure to air.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound purification?

A1: For normal-phase column chromatography, silica gel is the most commonly used stationary phase for the purification of acenaphthene derivatives like this compound.[1] Alumina can be used as an alternative. For reversed-phase chromatography, a C18-functionalized silica gel is a common choice.[1]

Q2: How do I select the right solvent system (mobile phase)?

A2: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent or solvent mixture that provides good separation between this compound and any impurities. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[1] Adjust the ratio of these solvents to achieve an Rf value for this compound of approximately 0.2-0.35 for the best separation on a column.

Q3: What are the common impurities I might encounter when purifying this compound?

A3: Common impurities depend on the synthetic route. If this compound is synthesized by the oxidation of acenaphthene, you can expect to find:

  • Unreacted Acenaphthene: This is a less polar impurity.

  • 1-Acenaphthenol: An intermediate in the oxidation, which is more polar than acenaphthene but less polar than this compound.

  • Acenaphthenequinone: An over-oxidation byproduct, which is more polar than this compound.[2]

  • Naphthalic acid derivatives: Formed from excessive oxidation.[3]

Q4: Should I use "wet" or "dry" loading of my sample?

A4: Both methods can be effective.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully added to the top of the column. This is a quick method for samples that are readily soluble in the mobile phase.[4]

  • Dry Loading: The crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then added to the top of the column.[1][4] This method is often preferred as it can lead to sharper bands and better separation, especially if the sample is not very soluble in the initial mobile phase.

Q5: How can I monitor the separation during column chromatography?

A5: Collect the eluent in a series of fractions (e.g., in test tubes). The separation is monitored by analyzing these fractions using TLC. Spot each fraction on a TLC plate, elute the plate, and visualize the spots (e.g., under a UV lamp). Combine the fractions that contain the pure this compound.[1]

Experimental Protocols

General Protocol for Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a high hexane to ethyl acetate ratio).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top to prevent disturbance of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to this solution.

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the top of the column.

  • Apply gentle pressure (e.g., from a pump or inert gas line) to begin eluting the column.

  • Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). For example, you might start with 95:5 hexane:ethyl acetate and gradually move to 90:10, 80:20, and so on.

  • Collect the eluting solvent in a series of labeled fractions.

4. Analysis of Fractions:

  • Spot each collected fraction on a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the spots under a UV lamp (254 nm), as this compound is UV-active.

  • Identify the fractions containing the pure product.

5. Isolation of Pure Product:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, melting point).

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc TLC Analysis (Solvent System Selection) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Sample (Dry Loading) pack->load elute Elute with Gradient (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for this compound purification.

troubleshooting_tree start Problem Encountered poor_sep poor_sep start->poor_sep Poor Separation? no_elution no_elution start->no_elution Compound Not Eluting? broad_peaks broad_peaks start->broad_peaks Broad Peaks? optimize_solvent Optimize Mobile Phase (Adjust Polarity/Change Solvents) poor_sep->optimize_solvent Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes reduce_load Reduce Sample Load broad_peaks->reduce_load Yes tlc_check tlc_check optimize_solvent->tlc_check Did TLC show good separation? change_stationary Change Stationary Phase (e.g., Alumina or Reversed-Phase) tlc_check->change_stationary No repack_column Check column packing tlc_check->repack_column Yes check_decomposition check_decomposition increase_polarity->check_decomposition Still no elution? assess_stability Assess Compound Stability on Silica check_decomposition->assess_stability Yes check_loading_tech check_loading_tech reduce_load->check_loading_tech Still broad? use_dry_loading Use Dry Loading Technique check_loading_tech->use_dry_loading Yes

Caption: Troubleshooting decision tree for column chromatography.

References

Identifying and removing side products in 1-Acenaphthenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing side products during the synthesis of 1-Acenaphthenone.

Troubleshooting Guide

Problem: Low yield of this compound and presence of multiple side products.

This is a common issue often arising from incomplete reaction or over-oxidation of the starting material, acenaphthene.

Possible Causes and Solutions:

  • Incomplete Oxidation: The starting material, acenaphthene, may not have fully reacted.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a small excess of the oxidizing agent.

  • Over-oxidation: The desired this compound is susceptible to further oxidation, especially under harsh conditions.

    • Solution: Control the reaction temperature carefully. Use a milder oxidizing agent if possible. The addition of the oxidizing agent in portions can also help to control the reaction and prevent a rapid increase in temperature.

  • Sub-optimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction outcome.

    • Solution: Ensure the solvent is appropriate for the chosen oxidizing agent and is of high purity. Catalyst deactivation can also be a factor; ensure the catalyst is fresh and used in the correct proportion.

Problem: The purified product is colored, suggesting the presence of impurities.

Colored impurities are common in the synthesis of aromatic compounds.

Possible Causes and Solutions:

  • Presence of Acenaphthenequinone: This side product is yellow/orange and can be difficult to remove due to its similar polarity to this compound.

    • Solution: Column chromatography is the most effective method for separating acenaphthenequinone from this compound. A gradual increase in the polarity of the mobile phase can effectively separate these two compounds.

  • Other Polycyclic Aromatic Hydrocarbon (PAH) Impurities: If the starting acenaphthene was derived from coal tar, it might contain other PAHs like naphthalene, phenanthrene, and anthracene which can co-elute.[1][2]

    • Solution: High-purity starting materials are crucial. If impurities are present, a combination of recrystallization and column chromatography may be necessary.

  • Degradation Products: this compound can be sensitive to light and air, leading to the formation of colored degradation products.

    • Solution: Store the purified compound in a dark, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from acenaphthene oxidation?

A1: The primary side products are formed from either incomplete oxidation or over-oxidation of acenaphthene. The most common ones include 1-acenaphthenol, cis- and trans-acenaphthene-1,2-diols, and acenaphthenequinone.[3][4][5] In some cases, oxidative cleavage of the five-membered ring can lead to the formation of 1,8-naphthalic anhydride.[6][7][8]

Q2: How can I identify the presence of these side products?

A2: A combination of analytical techniques can be used:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to get a preliminary idea of the number of components in your reaction mixture. By comparing with standards, you can tentatively identify the spots.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantitative and qualitative analysis, HPLC is the preferred method.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of the main product and impurities.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the components in your mixture, aiding in their identification.

Q3: What is the best method to purify crude this compound?

A3: A multi-step purification strategy is often the most effective:

  • Recrystallization: This is a good first step to remove a significant portion of impurities. A suitable solvent should dissolve the this compound well at high temperatures but poorly at room temperature.

  • Column Chromatography: This is highly recommended to separate this compound from side products with similar polarity, such as acenaphthenequinone. Silica gel is a common stationary phase.

Q4: I am observing a side product that is highly polar and water-soluble. What could it be?

A4: Highly polar side products could include diols like cis- and trans-acenaphthene-1,2-diol. If the reaction conditions are strongly oxidative, the formation of naphthalic acid derivatives is also possible, which would be acidic and have higher water solubility.[5]

Q5: My synthesis starts from 1-naphthaleneacetic acid. What side products should I expect?

A5: The synthesis of this compound from 1-naphthaleneacetic acid typically involves a cyclization step.[9] Potential side products could arise from incomplete cyclization, leaving unreacted starting material or intermediates. Decarboxylation of the starting material without cyclization could also occur under certain conditions.

Data Presentation

Table 1: Common Side Products in this compound Synthesis via Acenaphthene Oxidation

Side ProductChemical StructureTypical Method of FormationSuggested Removal Method
1-AcenaphthenolC12H9(OH)Incomplete oxidation of acenaphtheneColumn Chromatography
cis/trans-Acenaphthene-1,2-diolC12H8(OH)2Oxidation of 1-acenaphthenolColumn Chromatography
AcenaphthenequinoneC12H6O2Oxidation of this compound or 1-acenaphthenolColumn Chromatography
1,8-Naphthalic anhydrideC12H6O3Over-oxidation and ring cleavageColumn Chromatography, Recrystallization

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or toluene) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography Further Purification TLC TLC Analysis ColumnChromatography->TLC Fraction Monitoring HPLC HPLC Analysis ColumnChromatography->HPLC Purity Check NMR NMR Analysis ColumnChromatography->NMR Structural Verification TLC->ColumnChromatography Optimize Separation Pure Pure this compound HPLC->Pure Confirm Purity >99% NMR->Pure Confirm Structure

Caption: General workflow for the purification of this compound.

References

Preventing decomposition of 1-Acenaphthenone during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the decomposition of 1-Acenaphthenone during chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and successful reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during reactions?

A1: this compound is susceptible to decomposition under several conditions, primarily:

  • Strong Basic Conditions: The presence of strong bases can lead to enolization, followed by rearrangement or cleavage of the five-membered ring, similar to the ring cleavage observed in the related compound, acenaphthenequinone, with aqueous potassium hydroxide.

  • Oxidative Conditions: As this compound is an oxidation product of acenaphthene, it can be susceptible to further oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of acenaphthenequinone or ring-opened products like naphthalic anhydride derivatives.

  • Photochemical Reactions: Exposure to UV light can induce photochemical reactions, such as [2+2] cycloadditions or other rearrangements, leading to undesired byproducts.

  • Thermal Stress: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to thermal decomposition.

Q2: How can I prevent decomposition when using strong bases or nucleophiles?

A2: The most effective strategy is to protect the ketone functional group. Converting this compound to an acetal (or ketal) renders the carbonyl group inert to strong bases and nucleophiles like Grignard reagents or organolithium compounds.

Q3: What are the signs of this compound decomposition in my reaction?

A3: Common indicators of decomposition include:

  • The appearance of unexpected spots on Thin Layer Chromatography (TLC).

  • A significant decrease in the yield of the desired product.

  • The formation of colored impurities or tar-like substances.

  • Complex Nuclear Magnetic Resonance (NMR) spectra with unidentifiable peaks.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield and multiple byproducts in base-catalyzed reactions.
Possible Cause Troubleshooting Step Rationale
Base-induced decomposition Protect the carbonyl group of this compound as an acetal before introducing the base.Acetals are stable in basic and nucleophilic conditions, preventing enolization and subsequent decomposition pathways.
Reaction temperature too high Run the reaction at a lower temperature and monitor the progress carefully by TLC.Side reactions are often accelerated at higher temperatures.
Incorrect stoichiometry of base Use the minimum effective amount of base and consider using a milder, non-nucleophilic base if possible.Excess strong base increases the likelihood of decomposition.
Issue 2: Formation of oxidized byproducts.
Possible Cause Troubleshooting Step Rationale
Presence of oxidizing agents Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Degas solvents if necessary.This compound can be susceptible to further oxidation.
Air sensitivity Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Oxygen from the air can act as an oxidant, especially at elevated temperatures or in the presence of radical initiators.
Issue 3: Unwanted side reactions in Grignard or Wittig reactions.
Possible Cause Troubleshooting Step Rationale
Reaction with the enolizable ketone Protect the carbonyl group of this compound as an acetal prior to the Grignard or Wittig reaction.Grignard and Wittig reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to side reactions and reduced yield.
Steric hindrance For Wittig reactions, consider using a more reactive, unstabilized ylide or the Horner-Wadsworth-Emmons reaction for sterically hindered ketones.Steric bulk around the carbonyl can impede the reaction.

Experimental Protocols

Protocol 1: Protection of this compound as a Dimethyl Ketal

This protocol describes the formation of the dimethyl ketal of this compound to protect the carbonyl group.

Materials:

  • This compound

  • Methanol (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Triethylamine (Et3N) or saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of 2,2-dimethoxypropane.

  • Add a catalytic amount of p-TsOH.

  • Reflux the mixture and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding triethylamine or washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Remove the methanol under reduced pressure.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude dimethyl ketal, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection of this compound Dimethyl Ketal

This protocol describes the hydrolysis of the dimethyl ketal to regenerate this compound.

Materials:

  • This compound dimethyl ketal

  • Acetone and water mixture (e.g., 10:1 v/v)

  • p-Toluenesulfonic acid (p-TsOH) or dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the this compound dimethyl ketal in a mixture of acetone and water.

  • Add a catalytic amount of p-TsOH or a few drops of dilute HCl.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid catalyst by adding a saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Stability of this compound under Various Conditions (Qualitative)

ConditionObservationRecommended Action
Strong Base (e.g., NaOH, KOH) Potential for ring cleavage and decomposition.Protect the carbonyl group as an acetal.
Strong Acid (e.g., conc. H2SO4) Potential for protonation and subsequent reactions.Use milder acidic conditions or protect the carbonyl group.
Oxidizing Agents (e.g., KMnO4) Oxidation to acenaphthenequinone or ring-opened products.Avoid strong oxidants; perform reactions under an inert atmosphere.
Reducing Agents (e.g., NaBH4) Reduction to 1-acenaphthenol is generally clean.Use mild reducing agents to avoid over-reduction.
Elevated Temperatures (>150 °C) Potential for thermal decomposition.Maintain the lowest effective reaction temperature.
UV Light Exposure Can lead to photochemical reactions and degradation.Protect the reaction from light by wrapping the flask in aluminum foil.

Visualizations

Decomposition_Pathways This compound This compound Enolate Enolate This compound->Enolate Strong Base Acenaphthenequinone Acenaphthenequinone This compound->Acenaphthenequinone Oxidation 1-Acenaphthenol 1-Acenaphthenol This compound->1-Acenaphthenol Reduction Photochemical Products Photochemical Products This compound->Photochemical Products UV Light Ring Cleavage Products Ring Cleavage Products Enolate->Ring Cleavage Products Naphthalic Anhydride Derivatives Naphthalic Anhydride Derivatives Acenaphthenequinone->Naphthalic Anhydride Derivatives Further Oxidation Protection_Strategy cluster_0 Reaction Sequence with Protection cluster_1 Reaction Sequence without Protection This compound This compound Protected this compound (Acetal) Protected this compound (Acetal) This compound->Protected this compound (Acetal) Protection (e.g., ROH, H+) Reaction with Base/Nucleophile Reaction with Base/Nucleophile Protected this compound (Acetal)->Reaction with Base/Nucleophile Desired Product (Protected) Desired Product (Protected) Reaction with Base/Nucleophile->Desired Product (Protected) Final Product Final Product Desired Product (Protected)->Final Product Deprotection (H3O+) 1-Acenaphthenone_un This compound Reaction with Base/Nucleophile_un Reaction with Base/Nucleophile_un 1-Acenaphthenone_un->Reaction with Base/Nucleophile_un Decomposition Products Decomposition Products Reaction with Base/Nucleophile_un->Decomposition Products

Technical Support Center: Scaling Up the Synthesis of 1-Acenaphthenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 1-Acenaphthenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I improve it?

  • Answer: Low yields upon scale-up are a common challenge and can stem from several factors:

    • Inefficient Mixing: In larger reactors, inadequate agitation can lead to poor mass and heat transfer, resulting in localized "hot spots" and increased side product formation. Ensure your stirring is vigorous and the stirrer design is appropriate for the reactor geometry.

    • Poor Temperature Control: The oxidation of acenaphthene is exothermic. Heat dissipation is less efficient in larger vessels, which can lead to a runaway reaction and product degradation. Utilize a jacketed reactor with a reliable cooling system and consider a slower, controlled addition of the oxidizing agent.

    • Incomplete Reaction: Simply extending the reaction time may not be sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at the larger scale.

    • Reagent Purity: The purity of starting materials, especially the acenaphthene and the oxidizing agent, is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[1]

Issue 2: Formation of Significant Byproducts

  • Question: I am observing a significant amount of 1-acenaphthenol and acenaphthenequinone in my crude product. How can I minimize these impurities?

  • Answer: The formation of these byproducts is indicative of incomplete or over-oxidation:

    • 1-Acenaphthenol: This is an intermediate in the oxidation of acenaphthene to this compound. Its presence suggests that the reaction has not gone to completion. You can try increasing the equivalents of the oxidizing agent or extending the reaction time while carefully monitoring the reaction progress.

    • Acenaphthenequinone: This is a product of over-oxidation. To minimize its formation, avoid excessive amounts of the oxidizing agent and maintain strict temperature control. A slower addition of the oxidant at a controlled temperature can be beneficial.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify this compound from the crude reaction mixture at a larger scale. What are the best practices?

  • Answer: Purification can become more challenging when scaling up. Here are some recommendations:

    • Crystallization: If the crude product "oils out" instead of crystallizing, it may be due to the presence of impurities or an inappropriate solvent. Try using a different solvent system or a seed crystal to induce crystallization. If the crystals are colored, a charcoal treatment of the solution before crystallization can help remove colored impurities.

    • Column Chromatography: For larger quantities, flash chromatography is often necessary. Ensure you use an appropriate solvent system with a good separation profile determined by TLC. Dry loading the crude product onto silica gel can often provide better separation than wet loading.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the laboratory-scale synthesis of this compound?

A1: A common and effective method is the oxidation of acenaphthene. A two-step process involving the synthesis of 1-acetoxyacenaphthene followed by hydrolysis and oxidation is one approach. A more direct route is the oxidation of acenaphthene using an oxidizing agent like sodium dichromate in acetic acid.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: The primary challenges include maintaining efficient heat transfer and mixing, controlling the exothermic reaction, preventing the formation of byproducts like 1-acenaphthenol and acenaphthenequinone, and achieving efficient purification of the final product.[2]

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to track the disappearance of the starting material (acenaphthene) and the appearance of the product (this compound) and any byproducts. For more quantitative analysis, HPLC can be utilized.

Q4: What are the expected byproducts in the synthesis of this compound?

A4: Besides the starting material, common byproducts include the intermediate 1-acenaphthenol and the over-oxidation product acenaphthenequinone.[3][4] Other potential minor byproducts could arise from side reactions depending on the specific reaction conditions.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via oxidation of acenaphthene at both a laboratory and a scaled-up level. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

ParameterLaboratory Scale (10 g)Scaled-Up (500 g)
Starting Material (Acenaphthene) 10 g500 g
Oxidizing Agent (e.g., Sodium Dichromate) ~20 g~1 kg
Solvent (e.g., Acetic Acid) 100 mL5 L
Reaction Temperature 25-30 °C25-30 °C (with careful monitoring)
Reaction Time 2-3 hours4-6 hours
Typical Crude Yield 80-90%70-85%
Purity of Crude Product ~85%~75-80%
Final Yield (after purification) 65-75%55-65%
Final Purity (by HPLC) >98%>98%

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Oxidation of Acenaphthene

This protocol describes a direct oxidation of acenaphthene to this compound.

Materials:

  • Acenaphthene (10 g, 1 equivalent)

  • Sodium dichromate dihydrate (20 g, ~1.1 equivalents)

  • Glacial acetic acid (100 mL)

  • Water

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acenaphthene in glacial acetic acid.

  • Slowly add sodium dichromate dihydrate in portions to the stirred solution at room temperature. The color of the reaction mixture will change to dark green/brown.

  • Monitor the temperature of the reaction mixture and use a water bath for cooling if necessary to maintain the temperature between 25-30 °C.

  • Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water (500 mL).

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Protocol 2: Scaled-Up Synthesis of this compound (Illustrative)

This protocol outlines key considerations for scaling up the synthesis to a 500 g scale.

Materials:

  • Acenaphthene (500 g, 1 equivalent)

  • Sodium dichromate dihydrate (1 kg, ~1.1 equivalents)

  • Glacial acetic acid (5 L)

  • Water

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for flash chromatography

Procedure:

  • Use a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a dropping funnel.

  • Charge the reactor with acenaphthene and glacial acetic acid.

  • Prepare a solution of sodium dichromate dihydrate in a minimum amount of water and add it to the dropping funnel.

  • Start vigorous stirring and begin the slow, dropwise addition of the sodium dichromate solution, carefully monitoring the internal temperature. Maintain the temperature between 25-30 °C using the reactor's cooling system.

  • After the addition is complete, continue stirring for 4-6 hours, monitoring the reaction by TLC.

  • For the work-up, transfer the reaction mixture to a larger vessel containing a significant amount of ice-water.

  • Perform the extraction using a suitable solvent in a large separatory funnel or an extraction vessel.

  • Follow the same washing and drying procedures as the lab-scale protocol, adjusting the volumes accordingly.

  • Purify the crude product using flash chromatography with a larger column.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: Acenaphthene in Acetic Acid addition Controlled Addition of Oxidizing Agent start->addition Exothermic reaction Reaction Monitoring (TLC/HPLC) addition->reaction quench Quenching with Ice-Water reaction->quench Completion extraction Solvent Extraction quench->extraction washing Aqueous Washes extraction->washing drying Drying and Concentration washing->drying chromatography Column Chromatography drying->chromatography Crude Product product Pure this compound chromatography->product signaling_pathway Acenaphthene Acenaphthene Acenaphthenol 1-Acenaphthenol (Intermediate/Byproduct) Acenaphthene->Acenaphthenol Partial Oxidation Acenaphthenone This compound (Desired Product) Acenaphthene->Acenaphthenone Direct Oxidation OxidizingAgent Oxidizing Agent (e.g., Na2Cr2O7) Acenaphthenol->Acenaphthenone Acenaphthenequinone Acenaphthenequinone (Over-oxidation Byproduct) Acenaphthenone->Acenaphthenequinone Over-oxidation

References

Best practices for storing and handling 1-Acenaphthenone to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of 1-Acenaphthenone to maintain its purity, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term purity?

A1: To maintain the purity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Storing it away from incompatible materials such as strong oxidizing agents is also crucial. While specific temperature ranges are not extensively documented, general best practices for solid aromatic ketones suggest storage at controlled room temperature, away from direct sunlight and sources of heat.

Q2: Is this compound sensitive to light?

Q3: What are the potential impurities or degradation products of this compound?

A3: The degradation of the related compound acenaphthene can proceed through this compound to intermediates such as 1-hydroxy-2-ketoacenaphthene, acenaphthenequinone, and ultimately naphthalene-1,8-dicarboxylic acid.[2][3] Therefore, these compounds could potentially be present as impurities in aged or improperly stored samples of this compound.

Q4: What type of container is best for storing this compound?

A4: A well-sealed, chemically resistant container is recommended. Glass bottles, particularly amber glass to protect from light, are a suitable choice. Ensure the container cap provides a tight seal to prevent exposure to moisture and air.

Troubleshooting Guides

Purity Issues

Problem: A previously pure sample of this compound shows the presence of unknown peaks during analytical testing (e.g., by HPLC or GC).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation due to Improper Storage - Review storage conditions. Was the container tightly sealed? Was it exposed to high temperatures, humidity, or light? - If degradation is suspected, repurification by recrystallization or chromatography may be necessary.[4]
Contamination - Ensure that all labware and solvents used for handling and analysis are clean and of high purity. - Run a blank analysis of the solvent to rule out contamination from that source.
Reaction with Container Material - While unlikely with glass containers, if stored in a plastic container, leaching of plasticizers could be a possibility. Transfer to a glass container for long-term storage.
Analytical Method Issues

Problem: Difficulty in obtaining a sharp, well-resolved peak for this compound during HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Column - For a non-polar compound like this compound, a C18 or other reverse-phase column is generally suitable.[4] Ensure the column is in good condition.
Incorrect Mobile Phase - Adjust the mobile phase composition. A typical mobile phase for related compounds is a mixture of acetonitrile and water or methanol and water.[4] Optimize the gradient to achieve better separation.
Sample Overload - Reduce the concentration of the sample being injected. High concentrations can lead to broad, tailing peaks.
Detector Wavelength - Ensure the UV detector is set to a wavelength where this compound has strong absorbance. A wavelength scan of a pure sample can help determine the optimal wavelength.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Cool, controlled room temperatureTo minimize the rate of potential degradation reactions.
Light Protect from light (store in amber or opaque container)To prevent potential photo-degradation.
Atmosphere Dry, well-ventilated areaTo prevent moisture absorption and potential hydrolysis or other reactions.
Container Tightly sealed, chemically resistant (e.g., amber glass)To prevent contamination and exposure to air and moisture.[1]
Incompatible Materials Strong oxidizing agentsTo avoid potential hazardous reactions.

Experimental Protocols

Note: Specific, validated analytical methods for the purity assessment of this compound are not extensively published. The following protocols are based on methods used for the analysis of structurally related polycyclic aromatic compounds and should be validated for suitability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Method)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating polycyclic aromatic compounds.[4]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • Start with 50% B, hold for 2 minutes.

    • Increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of a pure standard (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification (General Method)
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program (Example):

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like dichloromethane or acetone.

Mandatory Visualization

Storage_Handling_Workflow Workflow for Proper Storage and Handling of this compound cluster_storage Storage Protocol cluster_handling Handling Protocol storage_start Receive this compound check_container Inspect Container Seal and Integrity storage_start->check_container select_location Select Cool, Dry, Well-Ventilated Area check_container->select_location protect_light Store in Amber/Opaque Container select_location->protect_light log_storage Log Storage Location and Date protect_light->log_storage handling_start Retrieve from Storage log_storage->handling_start For Use ppe Wear Appropriate PPE (Gloves, Goggles) handling_start->ppe weigh Weigh in a Ventilated Enclosure ppe->weigh dissolve Dissolve in High-Purity Solvent weigh->dissolve return_storage Return to Storage Promptly dissolve->return_storage storage_log_out storage_log_out

Caption: Workflow for the proper storage and handling of this compound.

Purity_Troubleshooting Troubleshooting Purity Issues of this compound start Impurity Detected in this compound Sample check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage check_contamination Investigate Potential Contamination Sources check_storage->check_contamination No improper_storage Improper Storage Identified check_storage->improper_storage Yes contamination_source Contamination Source Identified check_contamination->contamination_source Yes implement_corrective_action Implement Corrective Storage/Handling Procedures check_contamination->implement_corrective_action No repurify Repurify Sample (e.g., Recrystallization) improper_storage->repurify contamination_source->repurify reanalyze Re-analyze Purified Sample repurify->reanalyze reanalyze->implement_corrective_action

Caption: A logical diagram for troubleshooting purity issues with this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Acenaphthenone and Acenaphthenequinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-acenaphthenone and acenaphthenequinone. Understanding the distinct reactivity profiles of these acenaphthene derivatives is crucial for their strategic application in organic synthesis, materials science, and the development of novel therapeutic agents. This document summarizes key reactions, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of reaction pathways.

Introduction

This compound, a tricyclic ketone, and acenaphthenequinone, its α-dione analogue, are versatile building blocks in chemical synthesis. Their rigid, planar acenaphthene core and the presence of one or two carbonyl groups, respectively, confer unique electronic and steric properties that dictate their reactivity. While both compounds are derived from acenaphthene, the presence of an additional carbonyl group in acenaphthenequinone significantly influences its electrophilicity and reaction pathways compared to the monoketone, this compound. Acenaphthenequinone is a precursor to various dyes, agrichemicals, and biologically active heterocyclic compounds.[1][2][3] this compound serves as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[4]

Comparative Reactivity Profile

The reactivity of aldehydes and ketones is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by electronic and steric factors.[5] In general, aldehydes are more reactive than ketones towards nucleophiles due to less steric hindrance and a more polarized carbonyl group.[6] When comparing cyclic ketones, angle strain can also play a role in their reactivity.[6]

Acenaphthenequinone, as an α-diketone, possesses two adjacent, electron-withdrawing carbonyl groups. This arrangement significantly increases the partial positive charge on the carbonyl carbons, making them highly susceptible to nucleophilic attack. Furthermore, the two carbonyl groups can react independently or in concert, leading to a diverse range of reaction products, including heterocyclic compounds through condensation reactions.[1]

This compound, on the other hand, has a single carbonyl group. While still reactive, its electrophilicity is less pronounced than that of acenaphthenequinone. The adjacent methylene group and the aromatic system influence its reactivity, particularly in enolization and condensation reactions.

Data Presentation: Key Reactions and Comparisons

The following table summarizes the key reactions of this compound and acenaphthenequinone, highlighting the differences in their reactivity.

Reaction TypeThis compoundAcenaphthenequinoneReactivity Comparison
Nucleophilic Addition Undergoes addition of nucleophiles to the single carbonyl group.Readily undergoes nucleophilic addition at both carbonyl groups. The two carbonyls enhance each other's electrophilicity.Acenaphthenequinone is generally more reactive towards nucleophiles due to the electronic effect of the adjacent carbonyl group.
Oxidation Can be oxidized to acenaphthenequinone.Resistant to further oxidation under standard conditions but can undergo oxidative cleavage of the C-C bond between the carbonyls.This compound is a precursor to acenaphthenequinone via oxidation.
Reduction The carbonyl group can be reduced to a secondary alcohol (1-acenaphthenol).Both carbonyl groups can be reduced to form a diol (acenaphthylene-1,2-diol) with cis and trans isomers possible.[1]The reduction of acenaphthenequinone offers more complex stereochemical outcomes.
Condensation Reactions Can undergo condensation reactions at the active methylene position (C2).Readily undergoes condensation with a variety of nucleophiles, particularly diamines, to form heterocyclic systems.[1][3]Acenaphthenequinone is a superior substrate for the synthesis of fused heterocyclic systems.
Wittig Reaction Reacts with phosphorus ylides to form alkenes.Can react with Wittig reagents at one or both carbonyl groups, although mono-addition is more common.[1]Both are reactive, but the potential for double addition exists for acenaphthenequinone.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Oxidation of this compound to Acenaphthenequinone

This protocol describes the synthesis of acenaphthenequinone from this compound, a common transformation that highlights the reactivity of the methylene group adjacent to the carbonyl in this compound.

Materials:

  • This compound

  • Potassium dichromate (K₂Cr₂O₇)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add a solution of potassium dichromate in glacial acetic acid to the heated solution of this compound.

  • Reflux the mixture for 2 hours. The color of the solution will change from orange to green, indicating the reduction of Cr(VI) to Cr(III).

  • After cooling, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Filter the yellow precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude acenaphthenequinone from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure yellow needles.[2]

Protocol 2: Reduction of Acenaphthenequinone with Sodium Borohydride

This protocol details the reduction of the dicarbonyl functionality of acenaphthenequinone to a diol.

Materials:

  • Acenaphthenequinone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Suspend acenaphthenequinone in methanol or ethanol in a round-bottom flask at room temperature.

  • Slowly add sodium borohydride in small portions to the stirred suspension. The reaction is exothermic, and the yellow color of the quinone will fade.

  • Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously add dilute hydrochloric acid to neutralize the excess sodium borohydride and the resulting borate esters.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acenaphthylene-1,2-diol.

  • The product can be purified by column chromatography or recrystallization.[7][8]

Protocol 3: Wittig Reaction of this compound

This protocol describes the conversion of the carbonyl group of this compound into an alkene using a phosphorus ylide.

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

  • Stir the ylide solution at room temperature for 30-60 minutes.

  • Dissolve this compound in the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.[9][10][11][12]

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways for this compound and acenaphthenequinone.

Oxidation_of_1_Acenaphthenone This compound This compound Acenaphthenequinone Acenaphthenequinone This compound->Acenaphthenequinone [O] (e.g., K₂Cr₂O₇)

Oxidation of this compound to Acenaphthenequinone.

Reduction_of_Acenaphthenequinone Acenaphthenequinone Acenaphthenequinone Acenaphthylene-1,2-diol Acenaphthylene-1,2-diol Acenaphthenequinone->Acenaphthylene-1,2-diol [H] (e.g., NaBH₄)

Reduction of Acenaphthenequinone to Acenaphthylene-1,2-diol.

Condensation_Reaction_of_Acenaphthenequinone cluster_reactants Reactants Acenaphthenequinone Acenaphthenequinone Fused Heterocycle Fused Heterocycle Acenaphthenequinone->Fused Heterocycle Diamine (H₂N-R-NH₂) Diamine (H₂N-R-NH₂) Diamine (H₂N-R-NH₂)->Fused Heterocycle

Condensation of Acenaphthenequinone with a Diamine.

Applications in Drug Development and Medicinal Chemistry

Both this compound and acenaphthenequinone are valuable scaffolds in medicinal chemistry. The rigid acenaphthene framework can be used to orient pharmacophoric groups in a defined three-dimensional space, which is advantageous for designing ligands with high affinity and selectivity for biological targets.

  • Acenaphthenequinone has been extensively used as a starting material for the synthesis of a wide variety of heterocyclic compounds, some of which have shown promising biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] Its ability to readily undergo condensation reactions makes it a key building block for generating molecular diversity in drug discovery programs.

  • Derivatives of This compound have also been investigated for their therapeutic potential. For instance, various substituted acenaphthenone derivatives have been synthesized and evaluated for their biological activities. The ketone functionality provides a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

References

A Comparative Guide to Analytical Methods for the Characterization of 1-Acenaphthenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the qualitative and quantitative characterization of 1-Acenaphthenone, a polycyclic aromatic ketone. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quantity of this compound in various matrices. This document outlines the principles, experimental protocols, and performance characteristics of several key analytical methods, offering a comparative analysis to aid in method selection and development.

Overview of Analytical Techniques

The characterization of this compound can be achieved through a variety of analytical techniques, each with its own set of advantages and limitations. The primary methods employed include chromatographic and spectroscopic techniques.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and specificity.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, enabling unambiguous identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

Alternative and Emerging Methods:

  • Raman Spectroscopy: A vibrational spectroscopy technique that provides complementary information to FTIR and can be used for quantitative analysis.

  • Capillary Electrophoresis (CE): A high-resolution separation technique suitable for charged and neutral molecules.

  • Electroanalytical Methods: Techniques that utilize the electrochemical properties of the analyte for its detection and quantification.

Comparison of Key Performance Characteristics

The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical performance of HPLC and GC-MS for the analysis of compounds structurally similar to this compound. It is important to note that specific performance will depend on the exact experimental conditions and matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.Generally offers lower detection limits, often in the pg/mL to fg/mL range.
Limit of Quantitation (LOQ) Typically in the ng/mL range.Can achieve lower quantitation limits, often in the pg/mL range.
Linearity (R²) Excellent linearity is achievable, with R² values typically >0.999.Excellent linearity is achievable, with R² values typically >0.999.
Accuracy (% Recovery) Typically in the range of 95-105%.Typically in the range of 90-110%.
Precision (% RSD) Typically <2% for intra-day and <3% for inter-day precision.Typically <5% for intra-day and <10% for inter-day precision.
Sample Throughput Moderate to high, depending on the run time.Moderate, often with longer run times compared to modern HPLC methods.
Specificity Good, can be enhanced with diode array or mass spectrometric detection.Excellent, with mass spectral data providing high confidence in identification.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide representative methodologies for the analysis of this compound using the primary analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is commonly used, where the nonpolar analyte interacts with the stationary phase and is eluted by a polar mobile phase. Detection is typically achieved using a UV detector, as this compound possesses a chromophore that absorbs UV light.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless injection.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-300.

  • Sample Preparation: Dissolve the this compound standard or sample in a volatile organic solvent such as dichloromethane or acetone to a known concentration.

  • Calibration: Prepare a series of calibration standards of this compound in the same solvent. Inject each standard to generate a calibration curve based on the peak area of a characteristic ion (e.g., the molecular ion).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure. For this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.

  • Data Processing: Process the acquired free induction decay (FID) signal by Fourier transformation, phase correction, and baseline correction to obtain the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, characteristic peaks for the carbonyl group (C=O) and aromatic C-H and C=C bonds can be observed.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the primary analytical methods discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify end End quantify->end

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify integrate Integrate Ion Chromatogram identify->integrate quantify Quantify Concentration integrate->quantify end End quantify->end

Caption: Workflow for the analysis of this compound by GC-MS.

Method_Comparison_Logic cluster_goal Analytical Goal cluster_methods Primary Methods cluster_criteria Selection Criteria goal Characterize this compound hplc HPLC gcms GC-MS nmr NMR ftir FTIR quant Quantitative Analysis hplc->quant throughput High Throughput hplc->throughput gcms->quant qual Qualitative/Structural gcms->qual sensitivity High Sensitivity gcms->sensitivity nmr->qual ftir->qual

Caption: Logical relationship for selecting an analytical method for this compound.

Alternative and Complementary Analytical Methods

While HPLC and GC-MS are the workhorses for routine analysis, other techniques can provide valuable complementary information or offer advantages in specific applications.

  • Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule and is complementary to FTIR. It is particularly useful for analyzing samples in aqueous solutions and can be used for quantitative analysis with the development of appropriate calibration models.[1]

  • Capillary Electrophoresis (CE): CE offers very high separation efficiency and can be an alternative to HPLC for the separation of this compound from complex matrices. Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can be employed for the separation of neutral compounds like ketones.

  • Electroanalytical Methods: Techniques such as voltammetry can be used for the sensitive determination of electroactive compounds.[2] The carbonyl group in this compound may be electrochemically active, making it a potential candidate for analysis by these methods, which are often rapid and cost-effective.

Conclusion

The selection of an appropriate analytical method for the characterization of this compound depends on the specific requirements of the analysis. For routine quantitative analysis, HPLC-UV offers a robust, reliable, and high-throughput solution. When higher sensitivity and unambiguous identification are required, GC-MS is the method of choice. NMR and FTIR spectroscopy are indispensable for definitive structural elucidation and qualitative identification. Alternative techniques such as Raman spectroscopy, capillary electrophoresis, and electroanalytical methods can provide complementary information and may be advantageous in specific research or quality control scenarios. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the analysis of this compound. The use of certified reference materials is highly recommended for method validation and to ensure the accuracy and traceability of results.

References

A Comparative Guide to HPLC and GC-MS Analysis of 1-Acenaphthenone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of aromatic ketones such as 1-Acenaphthenone and its derivatives is crucial for quality control, metabolic studies, and environmental monitoring. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental protocols and data, to aid in selecting the most suitable technique for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound and its derivatives, which possess chromophores, UV detection is a common and effective approach.

Experimental Protocol: HPLC-UV

Instrumentation: An HPLC system equipped with a UV-Vis detector is employed.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water is effective. For instance, a gradient starting from 60% acetonitrile and increasing to 90% over 15 minutes can provide good separation.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at 254 nm is suitable for this compound due to its aromatic structure.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition to a concentration within the calibrated range.

For ketones that lack a strong chromophore or for trace-level analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection at a higher wavelength (around 360 nm).[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.

Experimental Protocol: GC-MS

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the analysis of polycyclic aromatic hydrocarbons and related compounds.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Injection: A splitless injection is often used for trace analysis to maximize the transfer of the analyte onto the column.

  • Oven Temperature Program: A temperature program is crucial for separating compounds with different boiling points. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and boiling point in a gaseous mobile phase.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Derivatization Generally not required for UV-active compounds like this compound, but can be used to enhance sensitivity (e.g., DNPH).May be required for polar compounds to increase volatility, but not typically necessary for this compound.
Sensitivity Good, typically in the parts-per-million (ppm) range.Excellent, especially in SIM mode, often reaching parts-per-billion (ppb) levels.
Selectivity Good, based on retention time.Excellent, based on both retention time and mass fragmentation pattern, providing high confidence in identification.
Speed Moderate, with typical run times of 15-30 minutes.Can be faster, with run times often under 20 minutes.
Instrumentation Cost Generally lower initial and operational costs.Higher initial investment and maintenance costs.

Quantitative Data Summary

The following table presents hypothetical yet representative quantitative data for the analysis of this compound and a hypothetical derivative, 2-Bromo-1-acenaphthenone, using the described HPLC and GC-MS methods.

AnalyteMethodRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
This compound HPLC-UV8.550 ng/mL150 ng/mL>0.999
GC-MS12.25 ng/mL15 ng/mL>0.999
2-Bromo-1-acenaphthenone HPLC-UV9.860 ng/mL180 ng/mL>0.999
GC-MS13.57 ng/mL20 ng/mL>0.999

Method Selection Workflow

The decision to use HPLC or GC-MS for the analysis of this compound and its derivatives can be guided by a logical workflow.

Method_Selection_Workflow Workflow for Analytical Method Selection start Define Analytical Goal (e.g., Quantification, Identification) compound_properties Assess Analyte Properties (Volatility, Thermal Stability, Polarity) start->compound_properties sample_matrix Consider Sample Matrix (Complexity, Interferences) compound_properties->sample_matrix derivatization_check Is derivatization beneficial? (e.g., for sensitivity in HPLC) sample_matrix->derivatization_check hplc_decision HPLC-UV is a suitable choice. - Non-volatile derivatives - Thermally labile compounds - Simpler sample matrices method_development Develop and Validate Method hplc_decision->method_development gcms_decision GC-MS is the preferred method. - High sensitivity required - Confirmatory identification needed - Complex matrices gcms_decision->method_development derivatization_check->hplc_decision Yes/No derivatization_check->gcms_decision No end Routine Analysis method_development->end

Caption: A flowchart illustrating the decision-making process for selecting between HPLC and GC-MS.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound and its derivatives. HPLC is a robust and cost-effective method suitable for routine quantification, especially for non-volatile or thermally sensitive derivatives. GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level detection and unambiguous identification, particularly in complex sample matrices. The selection of the optimal technique should be based on a thorough evaluation of the analytical requirements, including the specific compounds of interest, the nature of the sample, and the desired level of performance.

References

A Comparative Guide to the Photophysical Properties of 1-Acenaphthenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photophysical properties of 1-Acenaphthenone and its conceptual analogs. Due to a scarcity of comprehensive experimental data in publicly accessible literature for a direct comparative study, this guide utilizes established principles of photochemistry to present a set of expected photophysical parameters. These values serve as a predictive framework for understanding the impact of various functional groups on the light-absorbing and emitting properties of the this compound core.

Data Presentation: A Comparative Analysis

The following table summarizes the predicted photophysical data for this compound and its bromo-, nitro-, and methoxy-substituted analogs. These hypothetical values are intended to illustrate the anticipated trends based on the electronic and structural effects of the substituents.

CompoundSubstituentλ_abs_ (nm)λ_fl_ (nm)Φ_fl_τ_fl_ (ns)λ_ph_ (nm)Φ_ph_τ_ph_ (s)
1 H~330~400~0.01~1-2~510~0.1~0.1-0.5
2 5-Br~335~405<0.01~1~515>0.5<0.1
3 5-NO₂~350~420<0.01<1~530<0.05<0.1
4 5-OCH₃~340~410~0.05~2-3~505~0.08~0.1-0.5

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on established principles of photophysics, including the heavy-atom effect and the influence of electron-donating and electron-withdrawing groups on aromatic ketones. Experimental verification is required to confirm these predicted values.

Experimental Protocols

The characterization of the photophysical properties of this compound analogs involves a series of standardized spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation: Solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) in quartz cuvettes with a 1 cm path length. Concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorption (λabs) is identified.

Steady-State Fluorescence and Phosphorescence Spectroscopy

This method measures the emission of light from the excited singlet (fluorescence) and triplet (phosphorescence) states.

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector. For phosphorescence, a pulsed lamp and time-gated detection are often required.

  • Sample Preparation: Solutions are prepared as for UV-Visible measurements. For phosphorescence measurements at low temperatures, solutions are often prepared in a solvent that forms a rigid glass at 77 K (e.g., a mixture of ethanol and methanol).

  • Measurement:

    • Fluorescence: Samples are excited at their respective λabs, and the emission spectrum is recorded at a 90° angle to the excitation beam. The wavelength of maximum emission (λfl) is determined.

    • Phosphorescence: For room temperature phosphorescence, a pulsed excitation source is used, and the emission is measured after a delay to allow for the decay of any short-lived fluorescence. For low-temperature phosphorescence, the sample is cooled to 77 K in a liquid nitrogen dewar, and the emission is recorded. The wavelength of maximum phosphorescence emission (λph) is determined.

Determination of Fluorescence and Phosphorescence Quantum Yields (Φ)

The quantum yield is a measure of the efficiency of the emission process.

  • Relative Method: The fluorescence quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield. The following equation is used:

    Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

    where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Absolute Method: This method utilizes an integrating sphere to collect all emitted photons from the sample.[1][2][3][4][5] The quantum yield is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed.[1]

Measurement of Fluorescence and Phosphorescence Lifetimes (τ)

The lifetime is the average time a molecule spends in the excited state before returning to the ground state.

  • Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[6] It involves exciting the sample with a high-repetition-rate pulsed laser and measuring the time delay between the excitation pulse and the detection of the first emitted photon.

  • Multi-Channel Scaling (MCS): For longer-lived phosphorescence (microseconds to seconds), MCS is often used.[7] This method involves repeatedly exciting the sample with a pulsed source and counting the number of emitted photons in successive time intervals after the excitation pulse.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key photophysical processes and a typical experimental workflow for the characterization of this compound analogs.

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S2 S₂ S0->S2 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: Jablonski diagram illustrating electronic transitions in a molecule.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_data Data Analysis & Comparison Start This compound Precursor Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UVVis UV-Vis Absorption Spectroscopy Characterization->UVVis Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Analysis Data Analysis UVVis->Analysis Phosphorescence Phosphorescence Spectroscopy Fluorescence->Phosphorescence QuantumYield Quantum Yield Determination Fluorescence->QuantumYield Lifetime Lifetime Measurement Fluorescence->Lifetime Fluorescence->Analysis Phosphorescence->QuantumYield Phosphorescence->Lifetime Phosphorescence->Analysis QuantumYield->Analysis Lifetime->Analysis Comparison Comparative Study Analysis->Comparison

References

A Comparative Analysis of the Biological Activities of 1-Acenaphthenone and its Nitro-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-acenaphthenone and its nitro-substituted derivatives, with a focus on their potential as antimicrobial and anticancer agents. While direct comparative studies on the bioactivity of this compound and its specific nitro-derivatives are limited in publicly available literature, this document synthesizes existing knowledge on related acenaphthene compounds and the general influence of nitro-substitution on the biological properties of aromatic molecules. The inclusion of detailed experimental protocols and illustrative diagrams aims to equip researchers with the necessary tools to conduct their own comparative assessments.

Introduction to this compound and Its Derivatives

This compound is a tricyclic aromatic ketone derived from the polycyclic aromatic hydrocarbon acenaphthene. Acenaphthene and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antifungal, antimicrobial, and anti-inflammatory activities. The introduction of a nitro group (NO₂) to the aromatic core of this compound can significantly modulate its physicochemical and biological properties. The strong electron-withdrawing nature of the nitro group can alter the molecule's polarity, reactivity, and ability to interact with biological targets, potentially enhancing or modifying its therapeutic effects.

Comparative Biological Activity: A Data-Driven Perspective

Due to a lack of direct comparative experimental data in the literature for this compound and its nitro-derivatives against the same biological targets, the following tables present hypothetical quantitative data to illustrate the expected format for such a comparison. These values are based on general trends observed for similar aromatic ketones and nitroaromatic compounds. Researchers are strongly encouraged to generate their own experimental data to validate these potential differences.

Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀ in µM)
CompoundHuman Breast Cancer (MCF-7)Human Colon Cancer (HCT-116)Human Lung Cancer (A549)
This compound>100>100>100
5-Nitro-1-acenaphthenone15.5 ± 2.125.3 ± 3.532.1 ± 4.2
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.081.2 ± 0.2
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compound128>256>256
5-Nitro-1-acenaphthenone3264128
Ciprofloxacin (Control)10.5N/A
Amphotericin B (Control)N/AN/A2

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound and its nitro-substituted derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound and its nitro-substituted derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizing the Experimental Workflow and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the MTT assay and a plausible signaling pathway for the enhanced anticancer activity of nitro-substituted derivatives.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Preparation (Serial Dilutions) treatment Cell Treatment compound_prep->treatment incubation_48h Incubation (48-72 hours) treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Nitroaromatic_Anticancer_Mechanism cluster_activation Bioactivation in Hypoxic Tumor Cells cluster_damage Cellular Damage cluster_apoptosis Apoptosis Induction Nitro_Compound Nitro-Acenaphthenone Nitro_Radical Nitro Radical Anion Nitro_Compound->Nitro_Radical Nitroreductases Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Nitro_Radical->Reactive_Intermediates Further Reduction DNA_Damage DNA Adducts & Strand Breaks Reactive_Intermediates->DNA_Damage ROS_Production Reactive Oxygen Species (ROS) Reactive_Intermediates->ROS_Production Apoptosis Cell Death DNA_Damage->Apoptosis ROS_Production->Apoptosis

A Researcher's Guide to Validating Spectroscopic Data of 1-Acenaphthenone with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. 1-Acenaphthenone, a ketone derivative of acenaphthene, presents a valuable case study for the synergistic use of experimental spectroscopy and computational chemistry. This guide provides a comparative framework for validating experimental spectroscopic data of this compound with Density Functional Theory (DFT) calculations, offering detailed protocols and data comparison.

Introduction to Spectroscopic Validation

The principle of validating experimental data with computational methods lies in the ability of quantum chemical calculations to predict molecular properties, including spectroscopic behavior. By comparing experimentally measured spectra (such as Infrared, UV-Vis, and Nuclear Magnetic Resonance) with spectra predicted through DFT, researchers can gain deeper insights into the structural and electronic properties of a molecule, confirm spectral assignments, and understand the underlying molecular vibrations and electronic transitions.

Experimental and Computational Methodologies

A robust comparison requires meticulous experimental work and a well-defined computational strategy. The following sections detail the protocols for acquiring experimental spectra and performing DFT calculations for this compound.

Experimental Protocols

1. Infrared (IR) Spectroscopy:

  • Objective: To identify the vibrational modes of functional groups in this compound.

  • Methodology (Attenuated Total Reflectance - ATR-FTIR):

    • A small amount of solid this compound is placed directly on the ATR crystal of a high-resolution FTIR spectrometer.

    • A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric contributions (e.g., CO2, water vapor).

    • The sample spectrum is then recorded, typically in the mid-infrared range of 4000-400 cm⁻¹.

    • To enhance the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.

    • The resulting interferogram is Fourier-transformed to produce the final IR spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To investigate the electronic transitions within the molecule.

  • Methodology:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane).

    • A quartz cuvette is filled with the pure solvent to record a baseline spectrum.

    • The cuvette is then filled with the this compound solution, and the absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

    • The absorbance is plotted against wavelength to visualize the electronic absorption bands.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Methodology:

    • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is placed in an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

DFT Computational Protocol

1. Geometry Optimization:

  • Objective: To find the lowest energy structure of this compound.

  • Methodology:

    • The initial molecular structure of this compound is built.

    • A geometry optimization is performed using a suitable level of theory, for instance, the B3LYP functional with a 6-311++G(d,p) basis set. This combination is widely used for organic molecules and provides a good balance between accuracy and computational cost.

    • The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Calculation:

  • Objective: To predict the IR spectrum.

  • Methodology:

    • Using the optimized geometry, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

    • The output provides the vibrational frequencies and their corresponding IR intensities.

    • Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied for better agreement with experimental data.

3. Electronic Excitation (UV-Vis) Calculation:

  • Objective: To predict the UV-Vis absorption spectrum.

  • Methodology:

    • Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry.

    • The same functional and basis set (e.g., B3LYP/6-311++G(d,p)) can be used.

    • The calculation yields the excitation energies (wavelengths), oscillator strengths (intensities), and the nature of the electronic transitions (e.g., n→π, π→π).

    • The effect of the solvent can be included using a polarizable continuum model (PCM).

4. NMR Chemical Shift Calculation:

  • Objective: To predict the ¹H and ¹³C NMR spectra.

  • Methodology:

    • The Gauge-Independent Atomic Orbital (GIAO) method is typically employed.

    • The calculation is performed on the optimized geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

    • The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS) at the same level of theory.

Comparative Data Analysis

The core of the validation process is the direct comparison of experimental and calculated data. This is most effectively presented in tabular format.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for this compound

Experimental IR (cm⁻¹)Calculated (Scaled) IR (cm⁻¹)Assignment
~3050(Calculated Value)Aromatic C-H stretch
~2920(Calculated Value)Aliphatic C-H stretch
~1710(Calculated Value)C=O stretch
~1600-1450(Calculated Value)Aromatic C=C stretch
(Additional Peaks)(Calculated Values)(Assignments)

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption for this compound

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Transition Assignment
(Experimental Value)(Calculated Value)(Calculated Value)(e.g., π→π)
(Experimental Value)(Calculated Value)(Calculated Value)(e.g., n→π)

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

AtomExperimental δ (ppm)Calculated δ (ppm)
¹H NMR
Hx(Experimental Value)(Calculated Value)
Hy(Experimental Value)(Calculated Value)
¹³C NMR
C=O(Experimental Value)(Calculated Value)
Cx(Experimental Value)(Calculated Value)
Cy(Experimental Value)(Calculated Value)

Workflow for Spectroscopic Validation

The logical flow of validating experimental spectroscopic data with DFT calculations can be visualized as follows:

G Workflow for DFT Validation of Spectroscopic Data cluster_exp Experimental Analysis cluster_comp Computational Analysis (DFT) cluster_comp_results Predicted Spectra cluster_comparison Data Comparison and Validation exp_synthesis Synthesis & Purification of this compound exp_ir FTIR Spectroscopy exp_synthesis->exp_ir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr compare_ir Compare IR Data exp_ir->compare_ir compare_uv Compare UV-Vis Data exp_uv->compare_uv compare_nmr Compare NMR Data exp_nmr->compare_nmr comp_geom Geometry Optimization comp_freq Frequency Calculation comp_geom->comp_freq comp_td_dft TD-DFT Calculation comp_geom->comp_td_dft comp_giao GIAO NMR Calculation comp_geom->comp_giao pred_ir Predicted IR Spectrum comp_freq->pred_ir pred_uv Predicted UV-Vis Spectrum comp_td_dft->pred_uv pred_nmr Predicted NMR Spectrum comp_giao->pred_nmr pred_ir->compare_ir pred_uv->compare_uv pred_nmr->compare_nmr conclusion Validated Structural & Spectroscopic Assignments compare_ir->conclusion compare_uv->conclusion compare_nmr->conclusion

Comparing the efficacy of different catalysts for 1-Acenaphthenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Acenaphthenone, a key intermediate in the preparation of various pharmaceuticals and functional materials, is a subject of significant interest in organic chemistry. The efficiency and selectivity of this synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound via the oxidation of acenaphthene, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for this compound synthesis involves a trade-off between reaction yield, reaction time, cost, and environmental impact. The following table summarizes the performance of three different catalytic systems.

Catalyst SystemReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Chromium-Based Oxidation Sodium Dichromate Dihydrate, Ceric AcetateGlacial Acetic Acid401038-60 (of Acenaphthenequinone)[1]
NHPI/Cobalt-Catalyzed Aerobic Oxidation N-Hydroxyphthalimide (NHPI), Cobalt(II) AcetateAcetonitrile6012High (Qualitative)[2][3]
Vanadium-Based Oxidation Vanadium Pentoxide (V₂O₅)Vapor Phase400-Not specified for this compound[4]

Note: The yield for the Chromium-Based Oxidation is for acenaphthenequinone, a closely related oxidation product. Specific yield for this compound under these exact conditions was not available. The yield for NHPI/Cobalt-Catalyzed Aerobic Oxidation is described as "high" in the literature, but a specific percentage for this compound synthesis from acenaphthene was not quantitatively reported in the searched literature. The Vanadium-Based Oxidation primarily yields other oxidation products, and specific conditions for maximizing this compound are not detailed.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of acenaphthene oxidation products using different catalytic systems. While the primary product may not always be this compound, these protocols provide a foundation for further optimization.

Chromium-Based Oxidation to Acenaphthenequinone

This protocol is adapted from a procedure for the synthesis of acenaphthenequinone, a more oxidized product. Optimization would be required to favor the formation of this compound.

Materials:

  • Acenaphthene (technical grade)

  • Ceric acetate

  • Glacial acetic acid

  • Sodium dichromate dihydrate

  • Sodium carbonate

  • Sodium bisulfite

  • Hydrochloric acid (concentrated)

  • o-Dichlorobenzene

  • Methanol

Procedure:

  • A mixture of 100 g (0.65 mole) of acenaphthene, 5 g of ceric acetate, and 800 ml of glacial acetic acid is placed in a 4-l stainless-steel beaker equipped with external cooling, a thermometer, and a powerful stirrer.[1]

  • Over a period of 2 hours, 325 g (1.1 moles) of sodium dichromate dihydrate is added while maintaining the temperature at 40°C.[1]

  • Stirring is continued at room temperature for an additional 8 hours. The reaction mixture will become thick due to the precipitation of the product and chromium salts.[1]

  • The suspension is diluted with 1.5 l of cold water, and the solid is collected by filtration and washed with water until acid-free.[1]

  • The solid is then digested with 500 ml of a 10% sodium carbonate solution on a steam bath for 30 minutes, filtered, and washed.[1]

  • The resulting solid is extracted twice with 1 l of 4% sodium bisulfite solution at 80°C for 30 minutes. Filter paper aid and decolorizing carbon are added during the first extraction before filtration.[1]

  • The combined filtrates are acidified at 80°C with concentrated hydrochloric acid with constant stirring.[1]

  • The precipitated acenaphthenequinone is collected by filtration and washed with water until acid-free. The yield of the crude quinone is 45–70 g (38–60%).[1]

  • Recrystallization from o-dichlorobenzene yields pure acenaphthenequinone.[1]

Conceptual Protocol for NHPI/Cobalt-Catalyzed Aerobic Oxidation of Acenaphthene

This conceptual protocol is based on general procedures for NHPI/Co(II)-catalyzed aerobic oxidations of hydrocarbons. Specific optimization for this compound synthesis would be necessary.

Materials:

  • Acenaphthene

  • N-Hydroxyphthalimide (NHPI)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Acetonitrile

  • Oxygen (balloon or from a cylinder)

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve acenaphthene in acetonitrile.

  • Add a catalytic amount of N-Hydroxyphthalimide (e.g., 10 mol%) and Cobalt(II) acetate tetrahydrate (e.g., 1-5 mol%).[2][3]

  • The flask is then fitted with an oxygen-filled balloon or placed under an oxygen atmosphere.

  • The reaction mixture is heated to a specified temperature (e.g., 60°C) and stirred for a designated time (e.g., 12 hours).[2]

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate this compound.

Vanadium-Based Vapor Phase Oxidation

This protocol describes a general method for the vapor-phase oxidation of acenaphthene, which yields a mixture of oxidation products. Significant process development would be required to selectively obtain this compound.

Materials:

  • Acenaphthene (high purity)

  • Vanadium pentoxide (V₂O₅) catalyst (e.g., deposited on pumice)

  • Air or oxygen-containing gas

Procedure:

  • A mixture of acenaphthene vapor and air (in a specific ratio, e.g., 1 to 6.2 by weight) is passed through a tube containing the vanadium oxide catalyst.[4]

  • The reaction is carried out at an elevated temperature, for instance, around 400°C.[4]

  • The products of the reaction, which may include acenaphthenequinone, naphthalic acid anhydride, and naphthaldehydic acid, are then separated from any unreacted acenaphthene.[4]

  • The unreacted acenaphthene can be recycled for further oxidation.[4]

Mandatory Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a generalized workflow for the comparative evaluation of different catalysts in the synthesis of this compound.

G cluster_0 Catalyst Selection and Preparation cluster_1 Reaction Setup cluster_2 Synthesis and Work-up cluster_3 Analysis and Comparison Catalyst1 Catalyst A (e.g., Cr-based) Reaction Catalytic Oxidation Catalyst1->Reaction Catalyst2 Catalyst B (e.g., NHPI/Co) Catalyst2->Reaction Catalyst3 Catalyst C (e.g., V-based) Catalyst3->Reaction Reactants Acenaphthene, Solvent, Reagents Reactants->Reaction ReactionConditions Temperature, Time, Atmosphere ReactionConditions->Reaction Workup Extraction, Purification Reaction->Workup Analysis Yield (GC, NMR), Purity (HPLC) Workup->Analysis Comparison Compare Efficacy: Yield, Time, Selectivity Analysis->Comparison

Caption: Generalized workflow for comparing catalyst efficacy.

Signaling Pathway: Proposed Radical Chain Mechanism for NHPI/Co(II)-Catalyzed Aerobic Oxidation

This diagram illustrates a plausible radical chain mechanism for the aerobic oxidation of an alkyl arene like acenaphthene, catalyzed by N-Hydroxyphthalimide (NHPI) and a Cobalt(II) salt.

G CoII Co(II) CoIII Co(III) CoII->CoIII O₂ PINO PINO• CoIII->PINO NHPI NHPI NHPI AcenaphthenylRadical Acenaphthenyl Radical (R•) PINO->AcenaphthenylRadical R-H Acenaphthene Acenaphthene (R-H) AcenaphthenylRadical->PINO NHPI PeroxyRadical Peroxy Radical (ROO•) AcenaphthenylRadical->PeroxyRadical O₂ PeroxyRadical->AcenaphthenylRadical R-H Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide R-H Acenaphthenone This compound (Product) Hydroperoxide->Acenaphthenone -H₂O O2 O₂ H2O H₂O

Caption: Proposed radical mechanism for NHPI/Co(II) catalysis.

References

Safety Operating Guide

Proper Disposal of 1-Acenaphthenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-Acenaphthenone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Immediate Safety Considerations

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, it is classified as an irritant and is harmful if swallowed.[1] Furthermore, it is recognized as being very toxic to aquatic life, highlighting the critical importance of proper disposal to prevent environmental contamination.[1][2]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Tightly fitting safety goggles or a face shield.[3]

  • Chemical-impermeable gloves (inspected before use).[3]

  • A lab coat or fire/flame-resistant and impervious clothing.[3]

  • In case of insufficient ventilation or dust formation, a full-face respirator should be used.[3][4]

Hazard Summary

For quick reference, the primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Irritation (Category 2)Causes skin irritation.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1]
Hazardous to the aquatic environment, acute hazard (Category 1)Very toxic to aquatic life.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Segregate: Do not mix this compound waste with other waste streams.[5] It should be segregated as a non-halogenated organic solid or in a designated container for toxic chemicals, depending on your institution's waste management plan. Keep it separate from incompatible materials, such as strong oxidizing agents.[5][6]

Step 2: Containerization

  • Select a Compatible Container: Use a chemically compatible container with a secure, leak-proof screw cap.[5][7] The container should be in good condition, free from cracks or deterioration.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, environmental hazard).

  • Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for expansion.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be stored in an SAA.[8] Once the container is full, it must be removed from the SAA within three days.[5][8] Partially filled containers can remain in the SAA for up to one year.[5]

Step 4: Waste Pickup and Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

  • Documentation: Complete any required waste disposal forms accurately and completely.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[10][11]

  • DO NOT dispose of this compound in the regular trash.[7][11]

  • DO NOT allow this compound to enter the environment.[2][12]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[3][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small dry spill, use appropriate tools to carefully place the spilled solid into a labeled, convenient waste disposal container.[4][13] Avoid generating dust.[12]

  • Cleaning: After removing the bulk of the material, clean the contaminated surface by spreading water and dispose of the cleaning materials as hazardous waste.[4][13]

  • Large Spills: For a large spill, immediately contact your institution's EHS department for assistance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Containerization & Labeling cluster_3 On-Site Management cluster_4 Final Disposal A Generate this compound Waste (e.g., unused chemical, contaminated labware) B Is the waste hazardous? A->B C Segregate as Hazardous Waste (Toxic, Environmental Hazard) B->C Yes D Select Chemically Compatible Container C->D E Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is container full? F->G H Contact EHS for Pickup (within 3 days) G->H Yes I Transport to Licensed Hazardous Waste Facility H->I

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1-Acenaphthenone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the handling and disposal of 1-Acenaphthenone in a laboratory setting. Adherence to these procedures is critical to minimize risk and ensure a safe operational environment.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health effects. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.

Table 1: GHS Hazard Summary for this compound

Hazard ClassificationGHS PictogramHazard CodeHazard Statement
Acute Toxicity, Oral
alt text
H302Harmful if swallowed.[1]
Skin Corrosion/Irritation
alt text
H315Causes skin irritation.[1]
Serious Eye Damage/Irritation
alt text
H319Causes serious eye irritation.[1]
STOT, Single Exposure
alt text
H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is based on the specific task being performed. All handling of this compound solid must be conducted within a certified chemical fume hood.

Table 2: Required PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid (in a fume hood)Tightly fitting safety goggles.[2]Chemical-resistant nitrile gloves (minimum 4 mil thickness). Inspect before use.[2]Standard cotton lab coat, fully buttoned.Not required if handled exclusively within a certified and properly functioning chemical fume hood.
Preparing Solutions (in a fume hood)Tightly fitting safety goggles.[2] A face shield is required if there is a splash hazard.Chemical-resistant nitrile gloves (minimum 4 mil thickness). Inspect before use.[2]Standard cotton lab coat, fully buttoned.Not required if handled exclusively within a certified and properly functioning chemical fume hood.
Large Quantity Handling or Potential for Dusting Tightly fitting safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber). Consult glove manufacturer's compatibility chart.Chemical-resistant apron over a standard lab coat.A NIOSH-approved half-mask respirator with P100 particulate filters is required.[3]

Operational Plan and Handling Protocol

Following a structured workflow minimizes exposure and ensures procedural consistency. The workflow below outlines the critical steps for safely handling this compound powder.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling A Verify Fume Hood Certification B Assemble All Required PPE A->B C Prepare Work Area (e.g., absorbent liner) B->C D Pre-label Waste Container C->D E Don PPE D->E F Carefully Weigh and Transfer Solid E->F G Clean Spatula and Weighing Vessel F->G H Decontaminate Work Surface G->H I Segregate and Dispose of Waste H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Diagram 1: Procedural workflow for handling this compound solid.

Detailed Handling Protocol:

  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Gather all necessary PPE as specified in Table 2.

    • Cover the work surface inside the fume hood with a disposable absorbent liner.

    • Prepare a designated solid waste container and label it "this compound Waste."

  • Handling (Inside Fume Hood):

    • Don the required PPE: lab coat, safety goggles, and nitrile gloves.

    • Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Use gentle motions to avoid creating airborne dust.

    • Transfer the solid to the reaction vessel.

    • Clean the spatula and any non-disposable weighing equipment with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated waste container.

  • Cleanup and Post-Handling:

    • Wipe down the absorbent liner and any potentially contaminated surfaces with a solvent-moistened towel.

    • Carefully fold the absorbent liner inward and place it, along with used gloves and other contaminated disposables, into the pre-labeled waste container.

    • Remove PPE in the correct order: apron (if used), outer gloves, face shield (if used), lab coat, goggles, inner gloves.

    • Immediately wash hands with soap and water for at least 20 seconds.

Disposal Plan

Proper segregation and disposal of chemical waste are mandatory to ensure safety and regulatory compliance.

G A Generation of Waste (Contaminated PPE, excess solid, contaminated labware) B Segregate Waste Streams A->B C Solid Waste (Gloves, wipes, liners) B->C D Liquid Waste (Contaminated Solvents) B->D E Label Waste Container (Full chemical name, date, hazard information) C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Request Pickup from Environmental Health & Safety (EHS) F->G

Diagram 2: Waste disposal workflow for this compound.

Detailed Disposal Protocol:

  • Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, absorbent liners, and wipes, must be placed in a designated, sealed plastic bag or container labeled for this compound solid waste.

    • Liquid Waste: Any solutions containing this compound or solvents used for decontamination must be collected in a separate, compatible, and clearly labeled liquid waste container.

    • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name "this compound Waste," the primary hazard(s) (Irritant, Harmful), and the date of accumulation.

  • Storage and Disposal:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department. Do not pour any material containing this compound down the drain.[4]

References

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